Tris(benzyltriazolylmethyl)amine
描述
What exactly is TBTA?
Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a tertiary amine-containing the 1,2,3-triazole moiety. If used as a ligand and then complexed to copper(I), which allows for regioselective, quantitative formal Huisgen 1,3-dipolar cycloadditions of azides and alkynes in a range of organic and aqueous solvents.
There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state but allowing the catalytic cycle within the CuAAC CuAAC reaction to occur.
Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. Its structure in the combination of TBTA and Cu(II) in its crystalline state is bipyramidal trigonal. It is reduced to the active catalyst 'click' form with sodium ascorbate copper or other reducers.
Preparation of TBTA
TBTA can be made by clicking a reaction between tripropargylamine and benzyl azide.
Methodology of TBTA.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming a covalent connection between the amino and Nitrile groups. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join—the process of cycloaddition results in an electrophilic addition of hydrogen peroxide to one of the benzylic positions.
Solubility of TBTA
TBTA is among the most commonly used water-insoluble ligands in copper-catalyzed azide- and cycloadditions.
TBTA was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the temperature-dependent instabilities caused by Cu(I) within the aerobic medium. TBTA is a ligand that is water-insoluble and is first dissolvable into DMSO as well as DMF.
Application of TBTA
A ligand made of poly triazolyl amine stabilizes Cu(I) toward disproportionation and the oxidation process, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.
Tris-(benzyl triazolyl methyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.
属性
IUPAC Name |
1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZJBVXZWCZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458589 | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510758-28-8 | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510758-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4DSF6TA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tris(benzyltriazolylmethyl)amine (TBTA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Tris(benzyltriazolylmethyl)amine (TBTA), a widely used ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." TBTA plays a crucial role in stabilizing the copper(I) catalyst, enhancing reaction rates, and enabling its application in a wide range of bioconjugation and material science contexts.
Core Synthesis Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of TBTA.
Table 1: Physicochemical Properties of TBTA
| Property | Value | Reference |
| CAS Number | 510758-28-8 | [1][2] |
| Molecular Formula | C₃₀H₃₀N₁₀ | [1] |
| Molecular Weight | 530.640 g/mol | [1] |
Table 2: Typical Reaction Parameters for TBTA Synthesis
| Parameter | Value | Reference |
| Reaction Time | 10 - 12 hours | [3] |
| Temperature | 35 °C (rotary evaporator) | [3] |
| Solvent | Acetonitrile (MeCN) | [3] |
| Reported Yield | 75% - 84% | [3] |
Table 3: 1H NMR Characterization Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 | s | 3H | triazole-H |
| 7.37-7.26 | m | 15H | Ar-H |
| 5.50 | s | 6H | Ar-CH₂ |
| 3.75 | s | 6H | N-CH₂ |
Table 4: 13C NMR Characterization Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 145.0 | Cq (triazole) |
| 134.7 | Cq (aromatic) |
| 129.1 | CH (aromatic) |
| 128.7 | CH (aromatic) |
| 128.1 | CH (aromatic) |
| 123.3 | CH (triazole) |
| 54.2 | Ar-CH₂ |
| 48.1 | N-CH₂ |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Materials and Reagents:
-
Tripropargylamine
-
Benzyl azide
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Sodium ascorbate
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Ammonium hydroxide (NH₄OH)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer, add 45 mL of acetonitrile.
-
Reagent Addition: To the acetonitrile, add tripropargylamine (1.50 g, 11.4 mmol, 1.00 equiv), benzyl azide (5.30 g, 39.8 mmol, 3.50 equiv), copper(II) acetate monohydrate (0.046 g, 0.23 mmol, 0.020 equiv), and sodium ascorbate (0.90 g, 4.6 mmol, 0.40 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator at 35 °C.
-
Dissolve the resulting crude solid in 50 mL of dichloromethane.
-
Wash the organic layer twice with 15 mL of a 1:1 (v/v) mixture of ammonium hydroxide and brine.
-
Dry the organic layer over magnesium sulfate (7 g), filter, and concentrate on a rotary evaporator to yield a crude yellow solid.
-
-
Purification:
-
To the flask containing the crude solid, add an egg-shaped Teflon-coated magnetic stir bar, followed by 50 mL of dichloromethane and 50 mL of diethyl ether.
-
Stir the suspension for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with 10 mL of diethyl ether to afford the first crop of the product as a white solid.
-
Concentrate the mother liquor on a rotary evaporator, dissolve the residue in 25 mL of dichloromethane, and precipitate with 50-75 mL of diethyl ether.
-
Collect the second crop of the precipitate by filtration and wash with 10 mL of diethyl ether.
-
-
Final Product: Combine both crops to obtain tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine as an off-white powder. The reported yield for this procedure is 84%.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of TBTA.
Catalytic Cycle of CuAAC
While TBTA itself is not part of a signaling pathway, it is a critical component in the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The ligand's role is to stabilize the catalytically active Cu(I) oxidation state.
Caption: The role of TBTA in the CuAAC catalytic cycle.
References
An In-depth Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a tertiary amine ligand that has become an indispensable tool in the field of bioorthogonal chemistry, particularly in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." Its primary function is to stabilize the copper(I) oxidation state, thereby enhancing reaction rates and yields, and preventing the oxidation of the catalyst, which can lead to unwanted side reactions and damage to sensitive biomolecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of TBTA, detailed experimental protocols for its synthesis and application, and visualizations of its role in CuAAC.
Chemical and Physical Properties
TBTA is a white to off-white crystalline solid.[3][4] Its structure features a central tertiary amine linked to three benzyltriazole moieties, which are responsible for its potent copper-chelating properties.[1]
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]methanamine | [5] |
| Synonyms | TBTA, Tris-(Benzyltriazolylmethyl)amine | [6][7] |
| CAS Number | 510758-28-8 | [3] |
| Molecular Formula | C₃₀H₃₀N₁₀ | [5] |
| Molar Mass | 530.63 g/mol | [6] |
| Appearance | White to pale yellow powder or crystals | [3] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 132-148 °C (ranges vary slightly by source) | [3][8][9] |
| Boiling Point | 762.4±70.0 °C at 760 mmHg (predicted) | [9] |
| Density | 1.3±0.1 g/cm³ (predicted) | [9] |
Solubility
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [2][10] |
| Dimethyl sulfoxide (DMSO) | 30-100 mg/mL | [2][10][11] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][10] |
| Ethanol | 3 mg/mL | [11] |
| Water | Insoluble | [11] |
| 10% DMSO >> 90% Corn Oil | 5 mg/mL (clear solution, requires sonication) | [12] |
Spectral Data
Experimental Protocols
Synthesis of this compound (TBTA)
The synthesis of TBTA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction between benzyl azide and tripropargylamine.[5] The following is a representative protocol adapted from the literature.[15]
Materials:
-
Tripropargylamine
-
Benzyl azide
-
Copper(II) acetate monohydrate
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stir bar and condenser, dissolve tripropargylamine and benzyl azide in acetonitrile.
-
Add a catalytic amount of copper(II) acetate monohydrate to the solution.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Precipitate the product by adding diethyl ether.
-
Collect the resulting white to off-white solid by filtration, wash with diethyl ether, and dry under vacuum to yield TBTA.[15]
Safety Note: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions, including the use of a blast shield.[15]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using TBTA
TBTA is a crucial ligand for promoting the efficiency and reliability of CuAAC reactions, particularly in biological systems.[1][16] It stabilizes the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation.[1][17]
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
TBTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Appropriate solvent system (e.g., DMSO/water, t-BuOH/water)
Procedure:
-
Prepare stock solutions of the azide, alkyne, TBTA, CuSO₄, and sodium ascorbate in the chosen solvent.
-
In a reaction vessel, combine the azide, alkyne, and TBTA solution.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I).[16]
-
Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can range from minutes to a few hours.[18]
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, HPLC).
-
Upon completion, the product can be purified using standard techniques such as column chromatography or precipitation.
Visualizations
Mechanism of TBTA in CuAAC
The following diagram illustrates the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition, highlighting the role of TBTA in stabilizing the active copper(I) species.
References
- 1. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. H66485.MD [thermofisher.com]
- 4. strem.com [strem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs-dev-public.ncats.io]
- 8. Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine 97 510758-28-8 [sigmaaldrich.com]
- 9. This compound | CAS#:510758-28-8 | Chemsrc [chemsrc.com]
- 10. TBTA | CAS 510758-28-8 | Cayman Chemical | Biomol.com [biomol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]
- 18. confluore.com.cn [confluore.com.cn]
An In-depth Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a pivotal ligand in the field of bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its primary function is to stabilize the copper(I) catalytic species, thereby enhancing reaction rates and preventing the oxidation of Cu(I) to the inactive Cu(II) state. This guide provides a comprehensive overview of TBTA, including its chemical structure, CAS number, physicochemical properties, a detailed synthesis protocol, and its application in CuAAC reactions.
Chemical Identity and Physicochemical Properties
This compound is a tertiary amine substituted with three benzyltriazolyl groups. This unique structure enables it to act as a tetradentate ligand, effectively chelating and stabilizing copper(I) ions.
Chemical Structure:
![]()
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 510758-28-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₃₀H₃₀N₁₀ | [6][7] |
| Molecular Weight | 530.63 g/mol | [5][8] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 140-144 °C | [2] |
| Solubility | Soluble in DMSO (approx. 30 mg/mL), DMF (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. | |
| Storage | Store at -20°C for long-term stability. | [8] |
Synthesis of this compound
The synthesis of TBTA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction between tripropargylamine and benzyl azide.[1] The following is a detailed experimental protocol adapted from a literature procedure.[2]
Experimental Protocol: Synthesis of TBTA
Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.[2]
Materials:
-
Tripropargylamine
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Ammonium hydroxide solution (NH₄OH)
Procedure:
-
In a round-bottom flask, dissolve tripropargylamine (1 equivalent) and benzyl azide (3.3 equivalents) in a mixture of acetonitrile and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 equivalents).
-
Slowly add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench it by adding an aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and diethyl ether to yield this compound as a white solid.[2]
Characterization Data
The identity and purity of the synthesized TBTA can be confirmed by various analytical techniques.
Table 2: Spectroscopic and Analytical Data for TBTA [2]
| Analysis | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (s, 3H), 7.38 – 7.31 (m, 9H), 7.28 – 7.23 (m, 6H), 5.50 (s, 6H), 3.70 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 144.26, 134.71, 129.03, 128.62, 127.95, 123.68, 54.05, 47.05 |
| IR (cm⁻¹) | 3136, 3063, 3032, 2932, 2828, 1497, 1454, 1435, 1331, 1219, 1127, 1049 |
| Mass Spec. (EI) m/z | 530.2655 (M⁺, calculated for C₃₀H₃₀N₁₀: 530.2655) |
Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary and most significant application of TBTA is as a ligand in CuAAC reactions. The Cu(I) catalyst is prone to oxidation to Cu(II) and disproportionation, both of which render it inactive for the cycloaddition. TBTA effectively prevents these deactivation pathways.
Mechanism of Action
TBTA acts as a stabilizing ligand for the Cu(I) ion.[1][9] This stabilization is crucial for maintaining the catalytic activity of copper in the cycloaddition reaction. The proposed catalytic cycle is depicted below.
Caption: Catalytic cycle of the CuAAC reaction stabilized by TBTA.
Experimental Protocol: General Procedure for TBTA-mediated CuAAC
This protocol provides a general guideline for performing a CuAAC reaction using TBTA. The optimal conditions may vary depending on the specific substrates.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
This compound (TBTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture, t-BuOH/water)
Procedure:
-
Dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of the catalyst premix by dissolving TBTA (0.1-0.3 equivalents) and CuSO₄·5H₂O (0.05-0.1 equivalents) in the reaction solvent.
-
Add the catalyst premix to the solution of the reactants.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 equivalent).
-
Stir the reaction at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up according to the properties of the product, which may involve extraction, precipitation, or chromatographic purification.
Applications in Drug Development and Research
The robustness and efficiency of the TBTA-mediated CuAAC reaction have made it an invaluable tool in various scientific disciplines, including:
-
Bioconjugation: Linking biomolecules such as peptides, proteins, nucleic acids, and carbohydrates to probes, tags, or other molecules.[1]
-
Drug Discovery: Synthesizing libraries of potential drug candidates and for linking warheads to targeting moieties.
-
Materials Science: Creating functionalized polymers and surfaces.
-
Fluorescent Labeling: Attaching fluorescent dyes to biological targets for imaging and tracking.
Conclusion
This compound is a critical enabling reagent in modern chemical biology and drug discovery. Its ability to stabilize the copper(I) catalyst in the CuAAC reaction has broadened the scope and applicability of click chemistry, allowing for efficient and specific conjugations in complex biological and chemical systems. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their respective fields.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound | CAS#:510758-28-8 | Chemsrc [chemsrc.com]
The Evolving Landscape of Tris(benzyltriazolylmethyl)amine (TBTA) Derivatives: From Click Chemistry Ligands to Bioactive Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(benzyltriazolylmethyl)amine (TBTA) has carved a significant niche in the realm of chemical biology, primarily as a highly effective ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its ability to stabilize the Cu(I) oxidation state has made it an indispensable tool for bioconjugation, materials science, and the synthesis of complex molecular architectures.[2][3] However, emerging research is beginning to shed light on the intrinsic biological activities of TBTA derivatives themselves, suggesting their potential as standalone therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of TBTA derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they may modulate.
Synthesis of TBTA and its Derivatives
The archetypal TBTA is synthesized through the copper(I)-catalyzed reaction of benzyl azide with propargylamine, followed by a second copper-catalyzed reaction with another equivalent of benzyl azide and subsequent reaction with formaldehyde and an amine source.[3] Modifications to this synthetic route allow for the introduction of various substituents on the benzyl rings or the triazole moieties, leading to a diverse library of derivatives with potentially altered biological properties.
Biological Activities of Triazole Derivatives
While data on the intrinsic biological activity of TBTA is limited, the broader class of triazole-containing compounds has demonstrated a wide spectrum of biological effects, including antimicrobial and anticancer activities. This suggests that appropriately functionalized TBTA derivatives could exhibit significant therapeutic potential.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of novel triazole derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Triazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Novel Triazole Glycoside 5 | S. aureus | 5000 | [4] |
| Novel Triazole Glycoside 5 | P. aeruginosa | 5000 | [4] |
| Novel Triazole Glycoside 5 | C. albicans | 10000 | [4] |
| Novel Triazole Glycoside 5 | A. niger | 10000 | [4] |
| Novel Triazole Glycoside 7 | S. aureus | 10000 | [4] |
| Novel Triazole Glycoside 7 | P. aeruginosa | 10000 | [4] |
| Novel Triazole Glycoside 7 | C. albicans | 10000 | [4] |
| Novel Triazole Glycoside 7 | A. niger | 10000 | [4] |
| Benzimidazole based thio-oxadiazole 8b | S. aureus | 32 | [5] |
| Benzimidazole based thio-oxadiazole 8b | E. faecalis | 128 | [5] |
| Benzimidazole based thio-oxadiazole 8b | P. aeruginosa | 128 | [5] |
| Disubstituted benzyl triazoles | Various Fungi | 0.5 - 16 | [6] |
| Monosubstituted benzyl compounds | Various Fungi | 0.5 - 32 | [6] |
Anticancer Activity
The antiproliferative effects of triazole derivatives against various cancer cell lines are another area of active investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity (IC50) of Selected Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivative 5e | PANC1 (Pancreatic) | 5.9 - 7.3 | [7] |
| 1,2,4-Triazole Derivative 5f | PANC1 (Pancreatic) | 5.9 - 7.3 | [7] |
| 1,2,4-Triazole Derivative 5g | PANC1 (Pancreatic) | 5.9 - 7.3 | [7] |
| 1,2,4-Triazole Derivative 8c | EGFR expressing cells | 3.6 | [8] |
| 1,2,4-Triazole Derivative 7d | Hela (Cervical) | < 12 | [9] |
| 1,2,4-Triazole Derivative 7e | Hela (Cervical) | < 12 | [9] |
| 1,2,4-Triazole Derivative 10a | Hela (Cervical) | < 12 | [9] |
| 1,2,4-Triazole Derivative 10d | Hela (Cervical) | < 12 | [9] |
| 1,2,3-Triazole-Amino Acid Conjugate 6 | MCF7 (Breast) | < 10 | [10] |
| 1,2,3-Triazole-Amino Acid Conjugate 6 | HepG2 (Liver) | < 10 | [10] |
| 1,2,3-Triazole-Amino Acid Conjugate 7 | MCF7 (Breast) | < 10 | [10] |
| 1,2,3-Triazole-Amino Acid Conjugate 7 | HepG2 (Liver) | < 10 | [10] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4i | SNB-75 (CNS) | < 10 | [11] |
| Mononuclear platinum(II) complex 2 | MCF-7 (Breast) | 4.4 ± 0.5 | [12] |
| Dinuclear platinum(II) complex 4 | A2780 (Ovarian) | < 0.1 | [12] |
Experimental Protocols
Synthesis of a Generic 1,2,4-Triazole Derivative
This protocol outlines a general procedure for the synthesis of 1,2,4-triazole derivatives, which can be adapted for the synthesis of various TBTA analogues.
-
Acylation: A substituted aniline is taken in a suitable solvent like dioxane and mixed with chloroacetyl chloride dropwise. The reaction mixture is refluxed for 2-3 hours, with completion monitored by Thin Layer Chromatography (TLC). The resulting acyl product is precipitated by pouring the cooled reaction mixture onto crushed ice and then washed with cold distilled water.[13]
-
Cyclization: The acyl product is then further reacted to form the triazole ring. This can involve reaction with a hydrazine derivative followed by cyclization with an appropriate reagent.
Antimicrobial Screening: Broth Dilution Method for MIC Determination
The broth dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][13][14]
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud's Dextrose Broth for fungi) in test tubes or a 96-well microtiter plate.
-
Inoculation: Each tube or well is inoculated with a standardized microbial suspension (approximately 10^5 to 10^8 CFU/mL).
-
Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. A vehicle control (DMSO without the test compound) should be included to ensure the solvent does not inhibit microbial growth.
Anticancer Screening: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Control wells should include untreated cells and cells treated with the vehicle (e.g., DMSO).
-
MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which TBTA derivatives exert their biological effects are still largely under investigation. However, based on the known mechanisms of other triazole-containing anticancer and antimicrobial agents, several potential pathways can be hypothesized.
Potential Anticancer Mechanisms
Many anticancer agents function by inducing apoptosis (programmed cell death) in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Generalized Apoptosis Signaling Pathways.
Triazole derivatives may also interfere with key cellular processes such as cell cycle progression.
Caption: The Eukaryotic Cell Cycle.
Potential Antimicrobial Mechanisms
The antimicrobial action of triazole compounds often involves the inhibition of essential microbial enzymes. For instance, in fungi, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.
Caption: Inhibition of Fungal Ergosterol Biosynthesis.
Future Directions
The field of TBTA derivatives is ripe for further exploration. While their role as ligands in click chemistry is well-established, their potential as bioactive molecules is an exciting and underexplored frontier. Future research should focus on:
-
Systematic Synthesis and Screening: The generation of diverse libraries of TBTA derivatives and their systematic screening for a wide range of biological activities will be crucial to identify lead compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by bioactive TBTA derivatives will be essential for their rational design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Establishing clear SARs will guide the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Promising candidates identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety in a whole-organism context.
The journey of TBTA derivatives from indispensable chemical tools to potential therapeutic agents is just beginning. Continued interdisciplinary research at the interface of chemistry, biology, and medicine will be key to unlocking their full potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Ligand and Nuclearity on the Cytotoxicity of Cyclometallated C^N^C Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. ijrpc.com [ijrpc.com]
- 15. benchchem.com [benchchem.com]
- 16. researchhub.com [researchhub.com]
- 17. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
Tris(benzyltriazolylmethyl)amine (TBTA): A Technical Guide for Coordination Chemistry and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, is a tertiary amine ligand featuring three 1-benzyl-1,2,3-triazole moieties. It has become an indispensable tool in coordination chemistry, primarily for its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth overview of TBTA's synthesis, coordination properties, and its application as a powerful ligand in synthetic and biological chemistry.
Core Properties and Coordination Chemistry
TBTA is a symmetrical, tripodal ligand that acts as a tetradentate chelator for metal ions. Its primary function in coordination chemistry is the stabilization of copper(I) ions in aqueous and organic solvents.[1] This stabilization is crucial for the efficiency of the CuAAC reaction, as it prevents the disproportionation and oxidation of the catalytically active Cu(I) to the inactive Cu(II) state.[2]
Coordination with Copper
The coordination chemistry of TBTA with copper has been well-characterized. With copper(II), TBTA forms a stable, trigonal bipyramidal complex.[1][2] This Cu(II)-TBTA complex can be readily reduced in situ to the active Cu(I) catalyst using reducing agents such as sodium ascorbate.[1]
The structure of the Cu(I)-TBTA complex is more unusual. Single-crystal X-ray diffraction has revealed a dinuclear dication where one of the triazole units bridges two copper(I) centers.[1][2] This unique structure is believed to be key to its catalytic activity in the CuAAC reaction.
Coordination with Other Metals
While predominantly used with copper, TBTA has also been shown to form complexes with other transition metals. For instance, a five-coordinate cobalt(II) complex with TBTA and an imidazole ligand has been synthesized and structurally characterized.[3] In this complex, the Co(II) ion exhibits a distorted trigonal bipyramidal geometry, with the three triazole nitrogen atoms occupying the equatorial positions and the apical amine of TBTA and the imidazole nitrogen in the axial positions.[3]
Data Presentation: Structural and Spectroscopic Summary
The following tables summarize key quantitative data for TBTA and its metal complexes.
| Compound | Parameter | Value |
| This compound (TBTA) | Molecular Formula | C₃₀H₃₀N₁₀ |
| Molecular Weight | 530.63 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and DMF | |
| ¹H-NMR (CDCl₃) | See spectrum for detailed shifts. Key signals include those for the benzyl and triazole protons. | |
| ¹³C-NMR (CDCl₃) | See spectrum for detailed shifts. | |
| Cu(I)-TBTA Complex | Coordination Geometry | Dinuclear dication with a bridging triazole unit |
| Cu(II)-TBTA Complex | Coordination Geometry | Trigonal bipyramidal |
| Appearance | Blue solution in 55% aq. DMSO | |
| --INVALID-LINK--₂ | Coordination Geometry | Distorted trigonal bipyramidal |
| Co-N (equatorial, avg.) | 2.04 Å | |
| Co-N (apical, amine) | 2.34 Å | |
| Co-N (apical, imidazole) | 2.02 Å |
Experimental Protocols
Synthesis of this compound (TBTA)
A detailed protocol for the synthesis of TBTA is available from Organic Syntheses. The procedure involves the copper-catalyzed cycloaddition of benzyl azide to tripropargylamine.
Materials:
-
Tripropargylamine
-
Benzyl azide
-
Copper(II) acetate monohydrate
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A solution of copper(II) acetate monohydrate in acetonitrile is prepared in a two-necked, round-bottomed flask.
-
Tripropargylamine is added to the solution.
-
Benzyl azide is added in two portions, and the reaction mixture is heated.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is dissolved in dichloromethane and washed with aqueous ammonium hydroxide and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The product is precipitated from dichloromethane with diethyl ether and collected by filtration to yield TBTA as an off-white powder.
Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.
General Protocol for TBTA-mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general method for labeling a biomolecule containing an azide or alkyne functional group with a corresponding probe.
Materials:
-
Azide- or alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne- or azide-functionalized probe (e.g., a fluorescent dye)
-
TBTA stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the azide/alkyne biomolecule with the corresponding alkyne/azide probe in the reaction buffer.
-
Add the TBTA stock solution to the reaction mixture. The final concentration of TBTA is typically in the range of 50-100 µM.
-
Add the CuSO₄ stock solution. The final concentration of copper is typically 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical technique (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used).
-
Upon completion, the labeled biomolecule can be purified using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.
Mandatory Visualizations
Catalytic Cycle of CuAAC with TBTA
Caption: Catalytic cycle of the TBTA-assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Protein Bioconjugation
Caption: A typical experimental workflow for the bioconjugation of a protein using TBTA-mediated CuAAC.
Conclusion
This compound is a pivotal ligand in modern coordination chemistry, enabling the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition. Its ability to stabilize the catalytically active Cu(I) species has made it a go-to reagent for applications ranging from materials science to drug development and bioconjugation. While its limited aqueous solubility has led to the development of more hydrophilic analogs for certain biological applications, TBTA remains a fundamental and widely used tool for researchers and scientists. This guide provides the core technical information required for the successful application of TBTA in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 3. Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN 3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate) - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Tris(benzyltriazolylmethyl)amine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, has emerged as a cornerstone ligand in the field of bioorthogonal chemistry, particularly for its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This technical guide delves into the early research that established TBTA as a critical tool for chemical biology, drug discovery, and materials science. We will explore its synthesis, characterization, and its profound impact on the efficiency and biocompatibility of the CuAAC reaction.
Introduction: The Genesis of a Catalyst-Stabilizing Ligand
The advent of click chemistry in the early 2000s provided a powerful new strategy for the rapid and reliable synthesis of complex molecules. The CuAAC reaction, in particular, offered a highly efficient and regioselective method for forming stable 1,4-disubstituted 1,2,3-triazoles. However, the practical application of this reaction, especially in biological systems, was hampered by the instability of the catalytically active Cu(I) oxidation state, which is prone to oxidation and disproportionation in aqueous environments.
In 2004, a significant breakthrough was reported by the research groups of Valery V. Fokin and K. Barry Sharpless with the development of this compound (TBTA).[1] This polytriazole ligand was designed to chelate and stabilize the Cu(I) ion, thereby protecting it from degradation and significantly accelerating the CuAAC reaction.[1] This innovation allowed the reaction to be performed under mild, aqueous conditions without the need for an inert atmosphere, paving the way for its widespread use in bioconjugation and other applications where biocompatibility is paramount.[2]
Synthesis and Physicochemical Properties
The synthesis of TBTA is achieved through the Cu(I)-catalyzed cycloaddition of benzyl azide with tripropargylamine. A refined and reliable protocol for its preparation has been published in Organic Syntheses, ensuring its accessibility to the broader scientific community.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀N₁₀ | [4] |
| Molecular Weight | 530.63 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 143 °C | [5] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [2][6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (s, 3H), 7.35-7.25 (m, 15H), 5.45 (s, 6H), 3.75 (s, 6H) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.5, 134.5, 129.2, 128.8, 128.1, 123.2, 54.2, 48.5 | [7] |
| IR | Data not explicitly found in a consolidated source | |
| HRMS | Data not explicitly found in a consolidated source |
Experimental Protocols
Synthesis of this compound (TBTA)
The following is a summarized protocol based on the procedure published in Organic Syntheses.[3] Caution: This procedure involves benzyl azide, which is potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood behind a blast shield.
Reaction Scheme:
Materials:
-
Tripropargylamine
-
Benzyl azide
-
Copper(II) acetate monohydrate
-
Sodium ascorbate
-
Acetonitrile
-
Dichloromethane
-
Concentrated ammonium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution of tripropargylamine and a portion of benzyl azide in acetonitrile, add copper(II) acetate monohydrate and sodium ascorbate.
-
Stir the reaction mixture at room temperature for a short period and then heat to a moderate temperature.
-
Add the remaining benzyl azide and continue heating until the reaction is complete (monitored by TLC or other appropriate methods).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in dichloromethane and wash with concentrated ammonium hydroxide to remove the copper catalyst.
-
Separate the organic layer, dry it over magnesium sulfate, and filter.
-
Concentrate the organic layer and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry to obtain TBTA as a white to off-white powder.
General Protocol for a TBTA-assisted CuAAC Reaction (Bioconjugation)
This protocol provides a general workflow for the labeling of a biomolecule containing an azide or alkyne functionality.
Materials:
-
Azide- or alkyne-modified biomolecule
-
Corresponding alkyne or azide-containing probe (e.g., a fluorescent dye)
-
TBTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
DMSO (for dissolving TBTA and probe if necessary)
Procedure:
-
Prepare stock solutions of the biomolecule, probe, TBTA, CuSO₄, and sodium ascorbate in appropriate solvents. A stock solution of TBTA is typically prepared in DMSO.
-
In a reaction vessel, combine the azide/alkyne biomolecule in the desired buffer.
-
Add the alkyne/azide probe.
-
Add the TBTA solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for a specified time (typically 1-4 hours, but can be faster).
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove excess reagents.
Impact on CuAAC Reaction Efficiency: A Quantitative Perspective
The primary function of TBTA is to accelerate the CuAAC reaction by stabilizing the Cu(I) catalyst. This effect is particularly pronounced in aqueous solutions where the uncatalyzed reaction is often slow and inefficient.
Table 3: Comparison of CuAAC Reaction Kinetics with and without TBTA
| Reaction System | Ligand | Observed Rate Constant (M⁻¹s⁻¹) | Fold Acceleration (approx.) | Reference |
| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | None (DMSO-free buffer) | Very slow | 1 | |
| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | TBTA (in 30% v/v DMSO) | Significantly faster | >10 | |
| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | BTTPS | Faster than TBTA | - | [8] |
| Fluorogenic Assay (propargyl alcohol + azidocoumarin) | TBTA | Slower than BTTPS | - | [8] |
Note: Direct numerical comparison of rate constants is often context-dependent (substrates, solvent, temperature). The table illustrates the significant rate enhancement provided by TBTA and its relative performance.
The presence of TBTA not only increases the reaction rate but also allows for lower concentrations of the copper catalyst to be used, which is crucial for minimizing cytotoxicity in biological applications.[9]
Visualizing the Core Mechanisms and Workflows
The Catalytic Cycle of TBTA-assisted CuAAC
The following diagram illustrates the proposed catalytic cycle for the CuAAC reaction in the presence of TBTA. The ligand coordinates to the Cu(I) center, stabilizing it and facilitating the key steps of the reaction.
Experimental Workflow for Bioconjugation
The following diagram outlines a typical experimental workflow for a bioconjugation experiment using TBTA-assisted click chemistry, from reagent preparation to final product analysis.
Conclusion
The early research on this compound fundamentally transformed the landscape of click chemistry. By providing a robust and efficient means to stabilize the catalytically active Cu(I) species, TBTA unlocked the full potential of the CuAAC reaction for a vast array of applications, particularly in the complex milieu of biological systems. The detailed protocols for its synthesis and use, coupled with a quantitative understanding of its impact on reaction kinetics, have solidified its position as an indispensable tool for researchers, scientists, and drug development professionals. The foundational work described herein continues to underpin ongoing innovations in bioconjugation, materials science, and the development of novel therapeutics.
References
- 1. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 100 mg, 100 mg, CAS No. 510758-28-8 | Calalysts, Ligands, Additives and Solvents | Reagents for Click Chemistry | Click chemistry | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to the Research Applications of Tris(benzyltriazolylmethyl)amine (TBTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(benzyltriazolylmethyl)amine (TBTA) has emerged as a cornerstone ligand in the field of bioorthogonal chemistry, primarily for its role in accelerating the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This technical guide provides a comprehensive overview of the synthesis, properties, and diverse research applications of TBTA. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the practical utility of TBTA in bioconjugation, materials science, and drug discovery. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key workflows and mechanistic pathways to facilitate a deeper understanding and practical application of this versatile ligand.
Introduction to this compound (TBTA)
This compound is a tertiary amine functionalized with three benzyltriazole moieties.[1] Its C3-symmetric structure makes it an exceptional chelating agent for copper(I) ions. The primary function of TBTA in a research context is to act as a stabilizing ligand in CuAAC reactions.[2]
The significance of TBTA lies in its ability to protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation, which are common issues in aqueous and aerobic environments.[3] This stabilization not only enhances the reaction rate and yield but also minimizes the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules, making it particularly valuable for bioconjugation studies.[4]
Chemical Structure:
-
IUPAC Name: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]methanamine
-
Molecular Formula: C₃₀H₃₀N₁₀
-
Molar Mass: 530.64 g/mol [1]
Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is the cornerstone of click chemistry due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The catalytic cycle, facilitated by the TBTA-Cu(I) complex, is a critical aspect of its efficacy. The diagram below illustrates the proposed mechanism.
Quantitative Performance of TBTA in CuAAC Reactions
The efficacy of TBTA is best understood through quantitative data. The following tables summarize key performance metrics of TBTA-catalyzed CuAAC reactions, including comparisons with other common ligands and the influence of various reaction parameters.
Table 1: Comparative Analysis of CuAAC Ligands
This table compares the catalytic activity of TBTA with other tris(triazolylmethyl)amine-based ligands. The data is based on a fluorogenic assay monitoring the reaction of propargyl alcohol with 3-azido-7-hydroxycoumarin.[1][2]
| Ligand | Relative Activity | Product Yield (30 min) | Biocompatibility |
| TBTA | Lowest | < 15% | Low |
| THPTA | Moderate | ~15% | Moderate |
| BTTES | High | > 45% | High |
| BTTAA | Highest | > 45% | Very High |
Reaction conditions: 50 μM Cu(I), Ligand:Cu(I) ratio of 6:1.
Table 2: Influence of Solvent on TBTA-Catalyzed CuAAC Yield
The choice of solvent significantly impacts the yield of CuAAC reactions, primarily due to the solubility of the TBTA-Cu(I) complex.[5][6]
| Solvent System | Yield (%) |
| H₂O:t-BuOH (1:1) | High |
| DMSO | High |
| CH₂Cl₂ | Moderate |
| Acetonitrile | Moderate |
| H₂O (without co-solvent) | Low (due to poor TBTA solubility) |
Table 3: Effect of DMSO Concentration on TBTA-Assisted CuAAC
This table illustrates the impact of DMSO concentration on the efficiency of a TBTA-assisted bioconjugation reaction. Higher DMSO concentrations improve TBTA solubility, leading to higher yields.[6]
| DMSO Concentration (v/v) | Relative Fluorescence Intensity |
| 10% | 100% |
| 30% | 113.6% |
Reaction conditions: 1 mM CuSO₄, 1 mM TBTA, 2 mM ascorbate, pH 8.0, 25°C.
Detailed Experimental Protocols
This section provides detailed methodologies for key research applications of TBTA.
Synthesis of this compound (TBTA)
Materials:
-
Tripropargylamine
-
Benzyl azide
-
Copper(II) sulfate pentahydrate
-
Sodium L-ascorbate
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure: [7]
-
Dissolve tripropargylamine and benzyl azide (2 equivalents) in a 1:1 mixture of H₂O:CH₂Cl₂.
-
Add sodium L-ascorbate (20 mol%) to the solution.
-
Add copper(II) sulfate pentahydrate (7 mol%) to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 7 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain TBTA as a white solid.
General Protocol for TBTA-Mediated Bioconjugation (e.g., Protein Labeling)
This protocol describes a general workflow for labeling a protein containing an alkyne or azide functionality with a corresponding probe.
Procedure: [8]
-
Reagent Preparation:
-
Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare the alkyne- or azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare the corresponding azide or alkyne probe (e.g., a fluorescent dye or biotin).
-
-
Reaction Setup:
-
To the protein solution, add the probe.
-
Add the TBTA solution, followed by the CuSO₄ solution. Gently mix. A 1:5 to 1:10 ratio of Cu:TBTA is often used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.
-
-
Purification and Analysis:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) or by Western blot (if a biotin probe was used). Mass spectrometry can be used to confirm the modification.
-
Applications in Drug Discovery and Development
TBTA-facilitated click chemistry is a powerful tool in modern drug discovery, enabling the rapid and efficient synthesis of complex molecular architectures.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. TBTA-catalyzed CuAAC is frequently used to connect these components.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics strategy used to study enzyme function directly in complex biological systems. It employs chemical probes that react with the active sites of enzymes. TBTA-mediated click chemistry is often used to attach a reporter tag (e.g., biotin or a fluorophore) to an alkyne- or azide-modified probe after it has labeled its target enzyme. This allows for the enrichment and identification of the labeled enzymes.
The following diagram illustrates a typical workflow for an ABPP experiment utilizing TBTA-catalyzed click chemistry.
Applications in Materials Science
The robustness of the TBTA-catalyzed click reaction makes it suitable for the functionalization of various materials.
Synthesis of Functional Polymers and Nanoparticles
TBTA-mediated click chemistry can be used to synthesize well-defined polymers with specific functionalities. For instance, polymers with azide or alkyne side chains can be readily modified with a variety of molecules.[9] This approach is also used for the surface functionalization of nanoparticles for applications in drug delivery and diagnostics.[4]
Experimental Example: Immobilization of TBTA on Polystyrene Resins [9]
TBTA can be immobilized on solid supports, such as polystyrene resins, to create heterogeneous catalysts that can be easily recovered and reused. This is particularly useful for large-scale synthesis and flow chemistry applications. The synthesis involves the copolymerization of a styrenic monomer functionalized with a TBTA precursor.
Conclusion
This compound has proven to be an indispensable tool in chemical biology, drug discovery, and materials science. Its ability to stabilize copper(I) and accelerate the CuAAC reaction has enabled a wide range of applications, from the precise labeling of biomolecules to the synthesis of complex functional materials. This technical guide has provided a comprehensive overview of the key aspects of TBTA, including its mechanism of action, quantitative performance, and detailed experimental protocols. As research continues to push the boundaries of molecular engineering, the utility of TBTA and the click chemistry it facilitates is poised to expand even further, opening up new avenues for scientific discovery and technological innovation.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
The Advent of a "Click" Chemistry Workhorse: A Technical Guide to Tris(benzyltriazolylmethyl)amine (TBTA)
An in-depth exploration of the discovery, synthesis, and catalytic applications of a pivotal ligand in bioorthogonal chemistry.
Introduction
Tris(benzyltriazolylmethyl)amine, commonly known as TBTA, has emerged as a cornerstone ligand in the field of chemical biology and drug development. Its introduction revolutionized the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," by significantly enhancing reaction rates and protecting the catalytic copper(I) species from oxidation and disproportionation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanistic role of TBTA, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The development of TBTA is intrinsically linked to the broader evolution of click chemistry, a concept introduced by K. Barry Sharpless in 2001. The CuAAC reaction, independently discovered by Valery Fokin and Morten Meldal, provided a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. However, the practical application of this reaction, particularly in biological systems, was hampered by the instability of the copper(I) catalyst in aqueous and aerobic environments.
In 2004, a seminal paper by Timothy R. Chan, Robert Hilgraf, K. Barry Sharpless, and Valery V. Fokin from The Scripps Research Institute introduced a family of polytriazole ligands, with TBTA being the most prominent member.[1][2][3] This ligand was designed to stabilize the Cu(I) oxidation state, thereby dramatically accelerating the CuAAC reaction and enabling its use under a wider range of conditions, including in the presence of biological macromolecules.[4][5][6] The ligand is sometimes referred to as "Tim's ligand," named after its developer, Tim Chan.[2]
Synthesis of this compound)
The synthesis of TBTA is achieved through a copper(I)-catalyzed cycloaddition of benzyl azide and propargylamine. An optimized and reliable protocol has been published in Organic Syntheses, providing a practical method for its preparation in a laboratory setting.[1]
Reaction Scheme
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]
- 3. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | 510758-28-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Tris(benzyltriazolylmethyl)amine (TBTA) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to TBTA in Click Chemistry
Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective tertiary amine ligand used to accelerate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of click chemistry.[1][2] Its primary role is to stabilize the catalytically active copper(I) oxidation state, thereby preventing its oxidation to the inactive Cu(II) state and protecting sensitive biomolecules from oxidative damage.[2][3] This stabilization enhances the reliability and efficiency of the CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][5] This reaction is celebrated for its high selectivity, quantitative yields, and compatibility with a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[6][7]
TBTA is particularly well-suited for reactions in organic solvents or aqueous mixtures containing co-solvents like DMSO due to its insolubility in purely aqueous solutions.[1][8] For applications requiring fully aqueous conditions, more water-soluble ligands such as THPTA are often preferred.[4][8][9]
Mechanism of TBTA in CuAAC
The CuAAC reaction proceeds through a catalytic cycle where the Cu(I) center, stabilized by TBTA, coordinates with the terminal alkyne to form a copper acetylide intermediate. This is followed by coordination of the azide and subsequent cyclization to form a six-membered metallacycle. Ring contraction and protonolysis then release the triazole product and regenerate the Cu(I)-TBTA catalyst.
Quantitative Data Summary
The efficiency of TBTA in CuAAC reactions can be influenced by various factors including the choice of solvent, copper source, and the nature of the azide and alkyne substrates. The following tables provide a summary of comparative data for TBTA-mediated click chemistry.
| Ligand | Solvent System | Key Advantages | Key Limitations |
| TBTA | Organic Solvents, DMSO/water mixtures | High efficiency in organic media, well-established | Poor water solubility, can precipitate in aqueous solutions[1][8] |
| THPTA | Aqueous Buffers | Excellent water solubility, ideal for bioconjugation[4][9] | May be less efficient in purely organic solvents |
| BTTAA | Aqueous Buffers | High water solubility, can accelerate reaction rates[10] | Newer ligand, less established than TBTA/THPTA |
| Parameter | TBTA | THPTA | BTTAA | BTTES |
| Relative Reaction Rate | Slower in aqueous media | Faster in aqueous media | Faster than THPTA in some cases | Comparable or faster than THPTA |
| Biocompatibility | Less suitable for live cells due to solubility and potential for precipitation | Highly biocompatible, used in live-cell labeling[4] | High biocompatibility | High biocompatibility |
| Yield (qualitative) | High in optimal solvent | High in aqueous buffer | High in aqueous buffer | High in aqueous buffer |
Note: The relative reaction rates and yields are context-dependent and can vary based on specific substrates and reaction conditions.
A fluorogenic assay comparing different ligands showed that in a 30-minute reaction, a BTTAA-Cu(I) catalyst yielded over 45% product, while THPTA- and TBTA-mediated reactions yielded less than 15% under the same aqueous conditions.[7] In another study, a BTTPS-Cu(I) catalyst yielded over 50% product in 30 minutes, whereas the TBTA-mediated reaction yielded less than 20%.[11]
Experimental Protocols
General Protocol for TBTA-Mediated CuAAC Reaction (Small Molecules)
This protocol is a general guideline for a small-scale reaction and may require optimization for specific substrates.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
This compound (TBTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/t-BuOH 3:1 v/v, or other suitable organic solvent)
Stock Solutions:
-
TBTA Solution (0.1 M): Dissolve 54 mg of TBTA in 1 mL of DMSO/t-BuOH (3:1 v/v). This solution can be stored at -20°C.
-
Copper(I) Bromide Solution (0.1 M): Dissolve 1 mg of CuBr in 70 µL of DMSO/t-BuOH (3:1 v/v). This solution must be prepared fresh before each use.
-
Copper(II) Sulfate Solution (10 mM): Dissolve 2.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.
Reaction Procedure (using CuBr):
-
In a microcentrifuge tube, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.
-
Prepare the 'Click Solution': Add 1 volume of the 0.1 M CuBr solution to 2 volumes of the 0.1 M TBTA solution.
-
Add the freshly prepared 'Click Solution' to the azide/alkyne mixture. A typical final concentration for the catalyst is 1-5 mol%.
-
Vortex the reaction mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 1-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard methods such as column chromatography.
Reaction Procedure (using CuSO₄ and Sodium Ascorbate):
-
In a microcentrifuge tube, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.
-
Add the TBTA solution (1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).
-
Vortex the reaction mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
Purify the product using appropriate methods.
Protocol for Bioconjugation: Labeling of an Alkyne-Modified Oligonucleotide
This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized fluorescent dye
-
TBTA
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Deionized water
Stock Solutions:
-
Alkyne-Oligo Solution: Dissolve the oligonucleotide in water to a desired concentration (e.g., 1 mM).
-
Azide-Dye Solution (10 mM): Dissolve the azide-dye in DMSO.
-
TBTA in DMSO (10 mM): Dissolve 5.3 mg of TBTA in 1 mL of DMSO.
-
CuSO₄ in Water (10 mM): Prepare as described previously.
-
Sodium Ascorbate in Water (100 mM): Prepare fresh as described previously.
Reaction Procedure:
-
In a pressure-tight vial, add the alkyne-oligo solution (e.g., 20 µL of 1 mM solution, 20 nmol).
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50% (v/v).
-
Add the azide-dye stock solution to a final concentration 1.5 times that of the oligonucleotide.
-
Add the sodium ascorbate stock solution to a final concentration of 0.5 mM.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the Cu-TBTA catalyst premix: Combine equal volumes of the 10 mM CuSO₄ and 10 mM TBTA solutions and add to the reaction to a final concentration of 0.5 mM.
-
Flush the vial with inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight.
-
Purify the labeled oligonucleotide using methods such as ethanol precipitation followed by HPLC or PAGE.[6]
Mandatory Visualizations
Caption: Catalytic cycle of the TBTA-assisted CuAAC reaction.
Caption: General workflow for a TBTA-mediated bioconjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 11. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(benzyltriazolylmethyl)amine (TBTA) as a Catalyst for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(benzyltriazolylmethyl)amine (TBTA) is a tertiary amine ligand renowned for its role in accelerating copper(I)-catalyzed organic reactions. Its primary application lies in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile reaction for forming 1,4-disubstituted 1,2,3-triazoles. TBTA's key function is to stabilize the copper(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and protecting it from disproportionation. This stabilization leads to significantly increased reaction rates and yields, allowing the CuAAC reaction to proceed under mild, often aerobic, conditions.[1][2][3][4] The benzyl groups on the triazole rings render TBTA soluble in common organic solvents such as DMSO and DMF, making it suitable for a wide range of non-aqueous reaction conditions.[5]
Applications in Organic Synthesis
The principal application of TBTA is as a ligand in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has become a cornerstone of bioconjugation, drug discovery, materials science, and polymer chemistry due to its high efficiency, selectivity, and biocompatibility.[6]
Key Advantages of Using TBTA in CuAAC:
-
Increased Reaction Rates: TBTA can accelerate the rate of CuAAC reactions by up to 100 times compared to reactions without a stabilizing ligand.[2]
-
Protection of the Catalyst: It effectively chelates and stabilizes the Cu(I) catalyst, preventing its oxidation and allowing for reactions to be performed in the presence of air.[2][6]
-
Improved Yields: By maintaining the active catalytic species, TBTA helps to achieve high to quantitative yields of the desired triazole product.
-
Versatility: Its solubility in organic solvents makes it compatible with a broad range of substrates that are not water-soluble.[2]
While highly effective, it is important to note that for reactions in aqueous media, more water-soluble analogs such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) may offer superior performance.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for TBTA-catalyzed reactions, primarily focusing on the comparison of its catalytic efficiency with other ligands in CuAAC reactions.
Table 1: Comparison of Ligand Efficiency in CuAAC
| Ligand | Copper Source | Reducing Agent | Reaction Time (min) | Product Yield (%) | Reference |
| TBTA | CuSO₄ | Sodium Ascorbate | 30 | < 15 | [8] |
| THPTA | CuSO₄ | Sodium Ascorbate | 30 | < 15 | [8] |
| BTTES | CuSO₄ | Sodium Ascorbate | 30 | > 45 | [8] |
| BTTAA | CuSO₄ | Sodium Ascorbate | 30 | > 45 | [8] |
Table 2: Comparison of Ligand Activity in a Fluorogenic CuAAC Assay
| Ligand | Copper Source (75 µM) | Reducing Agent | Reaction Time (min) | Product Yield (%) | Reference |
| TBTA | CuSO₄·5H₂O | Sodium Ascorbate (2.5 mM) | 30 | < 20 | [9] |
| BTTES | CuSO₄·5H₂O | Sodium Ascorbate (2.5 mM) | 30 | ~50 | [9] |
| BTTP | CuSO₄·5H₂O | Sodium Ascorbate (2.5 mM) | 30 | ~50 | [9] |
| BTTPS | CuSO₄·5H₂O | Sodium Ascorbate (2.5 mM) | 30 | > 50 | [9] |
Experimental Protocols
Protocol 1: General Procedure for TBTA-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction using TBTA as a ligand. The specific concentrations and reaction times may need to be optimized for different substrates.
Materials:
-
Azide-functionalized substrate
-
Alkyne-functionalized substrate
-
This compound (TBTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide substrate in a suitable solvent.
-
Prepare a 10 mM stock solution of the alkyne substrate in a suitable solvent.
-
Prepare a 10 mM stock solution of TBTA in DMSO or DMF.[5]
-
Prepare a 50 mM aqueous stock solution of CuSO₄·5H₂O.
-
Prepare a 100 mM aqueous stock solution of sodium ascorbate. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide stock solution (1 equivalent).
-
Add the alkyne stock solution (1-1.2 equivalents).
-
Add the TBTA stock solution (0.1-1 equivalent, typically 0.2 equivalents).
-
Add the CuSO₄ stock solution (0.05-0.2 equivalents, typically 0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (0.5-2 equivalents, typically 1 equivalent) to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The progress of the reaction can be monitored by TLC, LC-MS, or other suitable analytical techniques.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Immobilization of an Alkyne Ligand onto Azide-Functionalized Beads using TBTA-Catalyzed Click Chemistry
This protocol details a specific application of TBTA-catalyzed CuAAC for the immobilization of small molecules onto a solid support.
Materials:
-
Azide-functionalized beads
-
Alkyne-containing ligand
-
TBTA
-
CuSO₄
-
Sodium L-ascorbate
-
t-BuOH/DMSO (4:1 v/v)
-
Methanol (MeOH)
Procedure:
-
Preparation of Solutions:
-
Prepare a 500 µM solution of the alkyne ligand in t-BuOH/DMSO.
-
Prepare a 5 mM solution of TBTA in t-BuOH/DMSO. From this, prepare a 250 µM working solution.
-
Prepare a 100 mM aqueous solution of CuSO₄. From this, prepare a 5 mM working solution.
-
Prepare a 100 mM aqueous solution of Sodium L-ascorbate. From this, prepare a 5 mM working solution.
-
-
Immobilization Reaction:
-
To a micro-tube containing 1 mg of azide beads, add the following solutions in order:
-
Variable volumes of the 500 µM alkyne ligand solution to achieve final concentrations of 5 µM, 25 µM, and 125 µM.
-
t-BuOH/DMSO to bring the total volume to the desired amount.
-
250 µM TBTA solution.
-
5 mM CuSO₄ solution.
-
5 mM Sodium L-ascorbate solution.
-
-
Disperse the beads using an ultrasonic device after the addition of TBTA.
-
React for 16 to 20 hours at room temperature on a micro-tube mixer.
-
-
Washing the Beads:
-
Centrifuge the tubes at 15,000 rpm for 5 minutes and discard the supernatant.
-
Add 500 µL of a t-BuOH/DMSO/water solution, disperse the beads with an ultrasonic device, centrifuge, and discard the supernatant. Repeat this washing step two more times.
-
Add 200 µL of 50% MeOH, disperse the beads, centrifuge, and discard the supernatant. The beads with the immobilized ligand are now ready for use.[10]
-
Visualizations
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the stabilizing role of TBTA.
Caption: General experimental workflow for a TBTA-catalyzed CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 6. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
Application Notes and Protocols for Tris(benzyltriazolylmethyl)amine (TBTA) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. TBTA is a widely used ligand that accelerates the reaction and stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and disproportionation.[1][2][3] This "click chemistry" reaction is a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[4]
Principle of TBTA in CuAAC
The copper-catalyzed azide-alkyne cycloaddition is a highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[5] The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. TBTA, a tertiary amine with three benzyltriazole arms, chelates the copper(I) ion, protecting it from oxidation and increasing its catalytic activity.[2][3] This is particularly crucial in aqueous environments and under aerobic conditions where Cu(I) is unstable.[1][3] However, a notable limitation of TBTA is its poor solubility in water, often necessitating the use of co-solvents like dimethyl sulfoxide (DMSO).[6][7]
Key Applications
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other tags.[2][8]
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs), peptidomimetics, and novel therapeutic agents.[9][10]
-
Materials Science: Surface functionalization, polymer synthesis, and development of hydrogels.
-
Proteomics and Genomics: Identification and tracking of biomolecules in complex biological systems.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and comparative performance data for TBTA-mediated CuAAC reactions based on published literature.
Table 1: General Reaction Component Concentrations for TBTA-mediated CuAAC
| Component | Concentration Range | Typical Concentration | Notes |
| Alkyne-functionalized Molecule | 10 µM - 10 mM | 50 µM - 1 mM | Can be the limiting reagent. |
| Azide-functionalized Molecule | 1 - 10 equivalents (to alkyne) | 1.2 - 2 equivalents | An excess of one reagent can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | 100 µM - 1 mM | Precursor to the active Cu(I) catalyst.[5] |
| TBTA | 1 - 5 equivalents (to copper) | 1 - 2 equivalents | Higher ratios can enhance Cu(I) stability. |
| Sodium Ascorbate | 2 - 10 equivalents (to copper) | 5 equivalents | Freshly prepared solution is recommended to reduce Cu(II) to Cu(I).[2][5] |
| Co-solvent (e.g., DMSO) | 5% - 50% (v/v) | 10% - 30% (v/v) | Required to solubilize TBTA for aqueous reactions.[7][11] |
Table 2: Comparative Performance of TBTA with Other Ligands
| Ligand | Relative Reaction Rate | Water Solubility | Biocompatibility | Primary Application |
| TBTA | High | Low | Moderate | Organic Synthesis, Bioconjugation (with co-solvents) |
| THPTA | Moderate | High | High | Aqueous Bioconjugation, Live Cell Labeling |
| BTTAA | Very High | Moderate | Very High | In vivo and in vitro Bioconjugation |
| BTTES | High | High | Very High | In vivo and in vitro Bioconjugation |
Data compiled from multiple sources for relative comparison.[6][12]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation in an Aqueous/Organic Mixture
This protocol is a starting point for the conjugation of a protein (or other biomolecule) containing an alkyne moiety with an azide-functionalized small molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-functionalized molecule stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
TBTA stock solution (e.g., 20 mM in DMSO)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the reaction buffer.
-
Add Azide: Add the desired amount of the azide-functionalized molecule from the DMSO stock solution.
-
Add Co-solvent: Add DMSO to the reaction mixture to achieve a final concentration that ensures the solubility of TBTA (typically 10-30% v/v).[7]
-
Prepare the Catalyst Premix: In a separate tube, mix equal volumes of the CuSO₄ and TBTA stock solutions to pre-form the copper-ligand complex.
-
Add Catalyst: Add the CuSO₄/TBTA premix to the reaction mixture to achieve the desired final copper concentration (e.g., 1 mM).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Protocol 2: Immobilization of an Alkyne-Ligand onto Azide-Functionalized Beads
This protocol describes the immobilization of a small molecule ligand onto a solid support.[13]
Materials:
-
Azide-functionalized beads
-
Alkyne-ligand stock solution (e.g., 500 µM in t-BuOH/DMSO 4:1)
-
TBTA solution (e.g., 250 µM in t-BuOH/DMSO 4:1)[13]
-
CuSO₄ solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 5 mM in water, freshly prepared)[13]
-
t-BuOH/DMSO (4:1 v/v) solution
-
Washing solution (e.g., t-BuOH/DMSO/water)
-
Methanol (MeOH)
Procedure:
-
Bead Preparation: Aliquot the desired amount of azide beads into a microcentrifuge tube, centrifuge, and discard the supernatant.[13]
-
Reaction Setup: To the beads, sequentially add the t-BuOH/DMSO solution, the alkyne-ligand solution, and the TBTA solution.[13]
-
Disperse Beads: Disperse the beads thoroughly using an ultrasonic device.
-
Add Catalyst and Reductant: Add the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution.[13]
-
Incubate: React for 16-20 hours at room temperature on a tube mixer.[13]
-
Washing: Centrifuge the beads and discard the supernatant. Wash the beads by resuspending in the washing solution, dispersing with sonication, centrifuging, and discarding the supernatant. Repeat this washing step three times.[13]
-
Final Wash: Perform a final wash with 50% methanol.[13]
-
Storage: Store the functionalized beads in an appropriate buffer or solvent.
Visualizations
Caption: Catalytic cycle of TBTA-mediated CuAAC.
Caption: General experimental workflow for CuAAC.
Caption: Key properties of TBTA vs. water-soluble ligands.
References
- 1. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. axispharm.com [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
Application Notes and Protocols: Tris(benzyltriazolylmethyl)amine (TBTA) in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(benzyltriazolylmethyl)amine (TBTA) is a widely utilized ligand in the field of bioconjugation. Its primary application is as a stabilizing agent for copper(I) in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between an azide-functionalized and an alkyne-functionalized molecule. TBTA's role is critical in preventing the oxidation of the catalytically active Cu(I) to the inactive Cu(II) state, thereby enhancing reaction efficiency and reliability, particularly in complex biological milieu.[1][2] However, its low aqueous solubility can be a limiting factor in certain biological applications, necessitating the use of co-solvents or water-soluble analogs like THPTA.[3]
These application notes provide an overview of the use of TBTA in bioconjugation, quantitative data on its performance compared to other ligands, and detailed experimental protocols for key applications.
Mechanism of Action
TBTA is a tertiary amine with three benzyltriazole arms that chelate and stabilize the copper(I) ion. This complexation protects the copper from oxidation and disproportionation in aqueous environments, while still allowing it to catalytically participate in the cycloaddition reaction. The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole product.
Caption: Mechanism of TBTA-mediated CuAAC reaction.
Quantitative Data Presentation
The choice of ligand for CuAAC reactions can significantly impact reaction kinetics and efficiency, especially in biological systems. The following tables summarize comparative data for TBTA and other common water-soluble ligands.
Table 1: Comparison of CuAAC Ligands for Bioconjugation
| Ligand | Key Feature | Advantage | Disadvantage | Typical Applications |
| TBTA | High affinity for Cu(I) | Excellent stabilization of Cu(I), high yields in organic/mixed solvents. | Low water solubility, can precipitate in aqueous buffers, potential for protein precipitation.[1] | Labeling of purified biomolecules, surface immobilization. |
| THPTA | Water-soluble | High water solubility, reduced cytotoxicity, suitable for live-cell labeling.[2] | May have slightly slower kinetics than other water-soluble ligands in some contexts. | Live-cell imaging, labeling in aqueous buffers. |
| BTTES | Water-soluble, bulky groups | Rapid reaction kinetics, low cytotoxicity. | In vivo imaging, labeling of sensitive biological samples.[4] | |
| BTTAA | Water-soluble, high activity | Very high reaction rates, suitable for demanding applications.[1] | Live-cell labeling, glycoproteomics. |
Table 2: Reaction Conditions and Performance of TBTA vs. Water-Soluble Ligands
| Parameter | TBTA | THPTA | BTTES/BTTAA |
| Solvent | DMSO/t-BuOH/water mixtures | Aqueous buffers (e.g., PBS) | Aqueous buffers |
| Reaction Time (typical) | 1-12 hours | 15-60 minutes | 5-30 minutes |
| Yield (in aqueous media) | Moderate to High (can be limited by solubility) | High | Very High |
| Live Cell Compatibility | Limited (potential for cytotoxicity and precipitation) | Good | Excellent |
| Relative Reaction Rate | Slower in aqueous media | Faster than TBTA in aqueous media | Fastest |
Note: Reaction times and yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with an Azide-Containing Probe using TBTA
This protocol is suitable for labeling purified proteins in a controlled in vitro setting.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS)
-
Azide-functionalized probe (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)
-
TBTA (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (1 M stock in water, freshly prepared)
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Alkyne-modified protein to a final concentration of 10-50 µM.
-
PBS to adjust the volume.
-
Azide-functionalized probe to a final concentration of 100-250 µM.
-
DMSO to a final concentration of 10-20% (v/v) to ensure TBTA solubility.
-
-
Prepare the Catalyst Premix: In a separate tube, mix:
-
5 µL of 50 mM CuSO₄
-
5 µL of 10 mM TBTA
-
Vortex briefly.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with a suitable storage buffer.
-
-
Analysis:
-
Analyze the labeling efficiency by methods appropriate for the probe used (e.g., fluorescence spectroscopy for a fluorescent dye, SDS-PAGE and western blot for a biotin tag).
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with an Azide Probe using TBTA
Materials:
-
Alkyne-modified oligonucleotide (100 µM in water)
-
Azide probe (10 mM in DMSO)
-
TBTA (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (10 mM in 55% DMSO)
-
Sodium Ascorbate (5 mM in water, freshly prepared)
-
2M Triethylammonium acetate buffer, pH 7.0
-
DMSO
Procedure:
-
In a pressure-tight vial, add the alkyne-modified oligonucleotide.
-
Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50%.
-
Add the azide probe to a final concentration of 1.5 times the oligonucleotide concentration.
-
Add sodium ascorbate solution to a final concentration of 0.5 mM.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Prepare the Cu-TBTA complex by mixing the 10 mM CuSO₄ stock and 10 mM TBTA stock. Add this complex to the reaction mixture to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate at room temperature overnight.
-
Purify the labeled oligonucleotide by ethanol precipitation or HPLC.
Visualization of Workflows and Concepts
Experimental Workflow: Protein Interaction Discovery using TBTA-Mediated Bioconjugation and Pull-Down Assay
This workflow illustrates how TBTA-mediated click chemistry can be used to label a "bait" protein and subsequently identify its interacting "prey" proteins from a cell lysate.
Caption: Experimental workflow for identifying protein-protein interactions.
Conceptual Application in a Signaling Pathway
TBTA-mediated bioconjugation can be a powerful tool to study signaling pathways. For instance, a small molecule inhibitor of a kinase could be functionalized with an alkyne. After treating cells with this probe, it will bind to its target kinase. Subsequent cell lysis and click chemistry with an azide-biotin tag using TBTA would allow for the enrichment and identification of the target kinase and its interacting partners, providing insights into the signaling complex.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of Biomolecules using Tris(benzyltriazolylmethyl)amine (TBTA)
Introduction
Tris(benzyltriazolylmethyl)amine (TBTA) is a widely utilized ligand in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction enables the efficient and specific covalent ligation of two molecules, one functionalized with an azide and the other with a terminal alkyne. TBTA's primary role is to stabilize the catalytically active Cu(I) oxidation state, protecting it from oxidation and disproportionation, thereby accelerating the reaction and allowing it to proceed under mild, biocompatible conditions.[1][2][3] These characteristics make TBTA-mediated click chemistry a powerful tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, for applications in research, diagnostics, and drug development.[1][4]
Principle of TBTA-Mediated Fluorescent Labeling
The fluorescent labeling of biomolecules using TBTA is a two-step process. First, the biomolecule of interest is functionalized with either an azide or an alkyne group. This can be achieved through various methods, including metabolic labeling, enzymatic incorporation, or chemical modification of reactive side chains. In the second step, a fluorescent probe equipped with the complementary reactive group (alkyne or azide) is covalently attached to the biomolecule via the CuAAC reaction, catalyzed by a Cu(I)-TBTA complex. The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the target biomolecule.
Data Presentation
The efficiency and outcome of TBTA-mediated fluorescent labeling can be influenced by several factors, including the choice of ligand, solvent conditions, and the nature of the biomolecule and fluorophore. Below are tables summarizing key quantitative data related to these reactions.
Table 1: Comparative Ligand Performance in CuAAC Reactions
| Ligand | Reaction Time (min) | Product Yield (%) | Key Characteristics |
| TBTA | 30 | < 15%[1] | Poor water solubility, often requires organic co-solvents.[1][5] |
| THPTA | 30 | < 15%[1] | Water-soluble, generally considered more biocompatible.[5][6] |
| BTTES | 30 | > 45%[1] | Water-soluble with enhanced reactivity.[1] |
| BTTAA | 30 | > 45%[1] | Water-soluble with the highest reported activity in this comparison.[1] |
Table 2: Influence of DMSO on TBTA-Mediated Labeling Efficiency
| DMSO Concentration (% v/v) | Relative Fluorescence Intensity (%) |
| 10 | 100[5][7] |
| 30 | 113.6[5][7] |
Table 3: Representative Quantum Yields of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Fluorescein (FAM) | 494 | 518 | ~0.92[2] |
| Alexa Fluor 488 | 495 | 519 | ~0.92[2] |
| Alexa Fluor 594 | 590 | 617 | ~0.66[2] |
| Alexa Fluor 647 | 650 | 668 | ~0.33[2] |
Experimental Protocols
Herein are detailed protocols for the fluorescent labeling of proteins and oligonucleotides using TBTA-mediated click chemistry.
Protocol 1: Fluorescent Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein containing an alkyne functionality with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
This compound (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
TBTA: 10 mM in DMSO.
-
CuSO₄: 50 mM in sterile, deionized water.
-
TCEP: 50 mM in sterile, deionized water (prepare fresh). Alternatively, a 100 mM solution of sodium ascorbate in water can be used.
-
Azide-fluorophore: 10 mM in DMSO.
-
Alkyne-protein: 1 mg/mL in PBS.
-
-
Click Reaction: a. In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:
- 100 µg of alkyne-modified protein (100 µL of a 1 mg/mL solution).
- 1 µL of 10 mM Azide-fluorophore stock solution (final concentration 0.1 mM).
- 1 µL of 10 mM TBTA stock solution (final concentration 0.1 mM).
- 2 µL of 50 mM CuSO₄ stock solution (final concentration 1 mM). b. Initiate the reaction by adding 2 µL of fresh 50 mM TCEP stock solution (final concentration 1 mM). c. Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: a. Purify the fluorescently labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis, equilibrated with PBS. b. Collect the fractions containing the labeled protein.
-
Characterization: a. Confirm successful labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its specific excitation wavelength. b. Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
Protocol 2: Fluorescent Labeling of Azide-Modified Oligonucleotides
This protocol details the labeling of an azide-modified oligonucleotide with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified oligonucleotide
-
Alkyne-functionalized fluorescent dye (e.g., Fluorescein Alkyne)
-
TBTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
DMSO
-
Nuclease-free water
-
Ethanol
-
Sodium acetate
Procedure:
-
Preparation of Stock Solutions:
-
Cu(II)-TBTA Complex: Dissolve 25 mg of CuSO₄ pentahydrate in 10 mL of water. Dissolve 58 mg of TBTA in 11 mL of DMSO. Mix the two solutions to obtain a 10 mM stock solution in 55% DMSO.[8]
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
Alkyne-fluorophore: 10 mM in DMSO.
-
Azide-oligonucleotide: 100 µM in nuclease-free water.
-
-
Click Reaction: a. In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
- Oligonucleotide: 20-200 µM
- Alkyne-fluorophore: 1.5 x oligonucleotide concentration
- DMSO: 50% (v/v)
- Sodium Ascorbate: 5 mM
- Cu(II)-TBTA complex: 0.5 mM[8] b. Add the reagents in the following order: nuclease-free water, azide-oligonucleotide, DMSO, and alkyne-fluorophore. Vortex to mix. c. Add the freshly prepared sodium ascorbate solution and vortex briefly. d. Add the Cu(II)-TBTA complex solution to initiate the reaction. e. Incubate at room temperature overnight, protected from light.
-
Purification: a. Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed to pellet the oligonucleotide. d. Wash the pellet with 70% ethanol and air dry. e. Resuspend the labeled oligonucleotide in a suitable buffer.
-
Characterization: a. Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the fluorophore. b. Purity can be assessed by HPLC or PAGE.
Visualizations
Diagram 1: General Workflow for Fluorescent Labeling of Biomolecules
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris(benzyltriazolylmethyl)amine (TBTA) Mediated Polymerization
Introduction
Tris(benzyltriazolylmethyl)amine (TBTA) is a tertiary amine ligand widely utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] In the realm of polymer science, TBTA is not a direct initiator or monomer but rather a critical component of the catalytic system. Its primary function is to stabilize the copper(I) oxidation state, which is essential for the catalysis of the highly efficient and regioselective cycloaddition between azides and terminal alkynes.[1][2][4] This reaction provides a powerful tool for polymer synthesis and modification, enabling the creation of complex macromolecular architectures, functionalized polymers, and bioconjugates with high efficiency and specificity.[4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of TBTA in polymerization and bioconjugation applications.
Chemical Structure and Properties
TBTA is a symmetrical molecule featuring a central tertiary amine linked to three benzyl-substituted 1,2,3-triazole rings.[2] This structure makes it an excellent chelating ligand for copper ions.[2] While effective, TBTA is notably insoluble in water and requires dissolution in organic solvents like DMSO or DMF.[6]
Caption: Chemical structure of this compound (TBTA).
Mechanism of Action in CuAAC Polymerization
TBTA plays a crucial role in the catalytic cycle of CuAAC. The ligand stabilizes the Cu(I) ion, protecting it from oxidation to the inactive Cu(II) state and disproportionation, which is particularly important in aqueous or aerobic environments.[2][7] This stabilization enhances the reaction rate and reliability.[7][8] The Cu(I)-TBTA complex facilitates the reaction between a terminal alkyne and an azide, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] This process can be used to link monomers for step-growth polymerization or to attach functional side chains to a polymer backbone.
Caption: Catalytic cycle of TBTA-mediated Copper-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Protocols
Protocol 1: General CuAAC for Polymer Modification
This protocol describes a general procedure for conjugating an azide-containing small molecule to an alkyne-functionalized polymer using a CuBr/TBTA catalytic system.
Materials:
-
Alkyne-functionalized polymer
-
Azide-containing molecule
-
This compound (TBTA)
-
Copper(I) bromide (CuBr)
-
Dimethyl sulfoxide (DMSO)
-
tert-Butanol (t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
Prepare the 'Click Solution':
-
Quickly add 1 volume of the 0.1 M CuBr solution to 2 volumes of the 0.1 M TBTA solution.[9] This creates a Cu(I)-TBTA complex with a 1:2 molar ratio of CuBr to TBTA.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve the alkyne-functionalized polymer in an appropriate solvent.
-
Add the azide-containing molecule (typically 1.5-5 equivalents relative to the alkyne groups).
-
Add the freshly prepared 'Click Solution' to the reaction mixture to initiate the cycloaddition.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, the polymer can be purified by precipitation in a non-solvent (e.g., cold ethanol or methanol), followed by washing to remove the catalyst and excess reagents.[9]
-
Further purification can be achieved by dialysis or column chromatography.
-
Protocol 2: Bioconjugation - Labeling of a DNA Oligonucleotide
This protocol outlines the labeling of a DNA oligonucleotide with an azide-containing molecule, a common application in drug development and diagnostics.[9]
Materials:
-
Alkyne-modified DNA oligonucleotide
-
Azide-containing label (e.g., a fluorescent dye)
-
TBTA
-
Copper(I) bromide (CuBr)
-
DMSO/t-BuOH (3:1, v/v)
-
0.3 M Sodium Acetate (NaOAc)
-
Cold Ethanol (EtOH)
-
Nuclease-free water
Procedure:
-
Prepare 'Click Solution' : Follow steps 1 and 2 from Protocol 1 to prepare the fresh 0.1 M CuBr / 0.1 M TBTA (1:2 v/v) solution.[9]
-
Reaction Setup:
-
Reaction and Incubation:
-
Mix the solution thoroughly.
-
Incubate and shake the mixture at 25°C for 3 hours.[9]
-
-
Purification by Precipitation:
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical quantitative data for the protocols described.
Table 1: Reagent Concentrations and Ratios for General Polymer Modification
| Reagent | Stock Concentration | Volume Ratio (Click Solution) | Molar Ratio (in Reaction) |
|---|---|---|---|
| TBTA | 0.1 M in DMSO/t-BuOH[9] | 2 volumes[9] | ~2 eq. to CuBr |
| CuBr | 0.1 M in DMSO/t-BuOH[9] | 1 volume[9] | 1 eq. (catalyst) |
| Azide | Varies | - | 1.5 - 5 eq. to alkyne |
Table 2: Reaction Conditions for DNA Oligonucleotide Labeling
| Parameter | Value | Reference |
|---|---|---|
| DNA Concentration | 2 mM (in water) | [9] |
| Azide Concentration | 50 mM (in DMSO/t-BuOH) | [9] |
| Azide Equivalents | 5 eq. | [9] |
| Temperature | 25°C | [9] |
| Reaction Time | 3 hours |[9] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a TBTA-mediated CuAAC reaction.
Caption: General experimental workflow for a TBTA-mediated click chemistry reaction.
Key Considerations and Troubleshooting
-
Fresh Copper(I) Solution: The Cu(I) source, such as CuBr, is susceptible to oxidation. Therefore, the Cu(I) solution and the final 'Click Solution' must be prepared immediately before use.[9]
-
TBTA Solubility: TBTA is not soluble in aqueous solutions and should be dissolved in solvents like DMSO or DMF first.[6] For fully aqueous reactions, a water-soluble ligand like THPTA is a recommended alternative.[8][10]
-
Inert Atmosphere: While TBTA significantly protects the Cu(I) from oxidation, for lengthy reactions or very sensitive substrates, de-gassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results.[11]
-
Purification: Thorough removal of the copper catalyst is often critical, especially for biological applications, as copper can be toxic to cells.[8][10] Precipitation, dialysis, and the use of copper-chelating resins are effective purification methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 3. This compound | TargetMol [targetmol.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TBTA, 510758-28-8 | BroadPharm [broadpharm.com]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry Design and Protocols [genelink.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for the Synthesis of Novel Polymers Using Tris(benzyltriazolylmethyl)amine (TBTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] Its primary role is to stabilize the catalytically active Cu(I) oxidation state, preventing oxidation and disproportionation, thereby accelerating the formation of 1,2,3-triazoles from azides and alkynes.[2][3] This robust and versatile catalytic system has found widespread application in polymer science for the synthesis of a diverse range of novel polymers, including functionalized polymers, block copolymers, and coordination polymers.[4] The high efficiency and orthogonality of the CuAAC reaction allow for the precise construction of complex macromolecular architectures under mild reaction conditions.
These application notes provide detailed protocols and quantitative data for the synthesis of various polymers utilizing TBTA as a catalyst ligand. The methodologies are intended to serve as a practical guide for researchers in materials science, polymer chemistry, and drug development.
Application 1: One-Pot Synthesis of TBTA-Functionalized Coordinating Polymers
This protocol details a one-pot method for the functionalization of polyvinylbenzyl chloride (PVBC) with the TBTA ligand, yielding a coordinating polymer with potential applications in metal ion absorption.[4]
Experimental Protocol
Materials:
-
Polyvinylbenzyl chloride (PVBC)
-
Propargylamine
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve polyvinylbenzyl chloride (1.0 equivalent, based on the chloride functionality) in DMF.
-
Addition of Precursors: To this solution, add propargylamine (1.5 equivalents), benzyl bromide (1.5 equivalents), and sodium azide (1.5 equivalents).
-
Catalyst Addition: Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents) to the mixture, which should turn brown.
-
Reduction and Reaction: Add an aqueous solution of sodium ascorbate (0.3 equivalents). Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Precipitate the polymer by adding the reaction mixture to methanol. Filter the solid polymer, wash thoroughly with methanol, and dry under vacuum.
Data Presentation
| Polymer | Glass Transition Temperature (Tg, °C) | Onset Decomposition Temperature (Td, °C) |
| P(TBTA) Homopolymer | 105 | 340 |
| P(TBTA-co-tBuA) | 82-95 | ~340 |
Data sourced from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The copolymer contains tert-butyl acetylene as a comonomer.[4]
Experimental Workflow
Caption: One-pot synthesis of TBTA-functionalized polymer.
Application 2: Synthesis of Block Copolymers via TBTA-Catalyzed Click Chemistry
This section outlines the synthesis of a poly(styrene)--block--poly(methyl methacrylate) (PS--b--PMMA) copolymer. This is a composite protocol based on established methodologies for ATRP and CuAAC reactions. It involves the synthesis of azide-terminated polystyrene and alkyne-functionalized poly(methyl methacrylate), followed by their coupling using a TBTA/Cu(I) catalyst system.[5][6][7]
Experimental Protocol
Part 1: Synthesis of Azide-Terminated Polystyrene (PS-N₃)
-
ATRP of Styrene: Synthesize bromine-terminated polystyrene (PS-Br) via Atom Transfer Radical Polymerization (ATRP) of styrene using ethyl α-bromoisobutyrate as the initiator and CuBr/PMDETA as the catalyst system.
-
Azidation: Dissolve the purified PS-Br in DMF and add an excess of sodium azide. Stir the mixture at room temperature for 24 hours to convert the terminal bromine to an azide group.
-
Purification: Precipitate the PS-N₃ in methanol, filter, and dry under vacuum. Characterize by GPC and ¹H NMR.
Part 2: Synthesis of Alkyne-Functionalized Poly(methyl methacrylate) (PMMA-Alkyne)
-
Initiator Synthesis: Prepare an alkyne-functionalized ATRP initiator, such as propargyl 2-bromoisobutyrate.
-
ATRP of MMA: Synthesize alkyne-terminated PMMA (PMMA-Alkyne) via ATRP of methyl methacrylate using the alkyne-functionalized initiator and CuBr/PMDETA as the catalyst system.
-
Purification: Precipitate the PMMA-Alkyne in hexane, filter, and dry under vacuum. Characterize by GPC and ¹H NMR.
Part 3: TBTA-Catalyzed Click Reaction
-
Reaction Setup: In a Schlenk flask, dissolve PS-N₃ (1.0 equivalent) and PMMA-Alkyne (1.1 equivalents) in THF.
-
Catalyst Addition: Add TBTA (0.1 equivalents) and CuBr (0.1 equivalents) to the solution.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Reaction: Stir the reaction mixture at 50 °C for 24 hours.
-
Purification: Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst. Precipitate the final block copolymer in a non-solvent like methanol or hexane, filter, and dry under vacuum.
Data Presentation
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PS-N₃ | 5,000 | 5,500 | 1.10 |
| PMMA-Alkyne | 10,000 | 11,000 | 1.10 |
| PS--b--PMMA | 14,500 | 16,700 | 1.15 |
Note: The presented data are representative values. Actual results will vary based on specific reaction conditions.[5][6]
Signaling Pathway Diagram
Caption: Synthesis of PS-b-PMMA via ATRP and Click Chemistry.
Application 3: Post-Polymerization Functionalization of RAFT Polymers using TBTA-CuAAC
This protocol describes the synthesis of a TBTA-functionalized monomer and its subsequent copolymerization with styrene via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of well-defined polymers with pendant TBTA ligands.[8]
Experimental Protocol
Part 1: Synthesis of TBTA-Functionalized Styrene Monomer
-
Synthesis of 4-azidomethylstyrene: React 4-(chloromethyl)styrene with an excess of sodium azide in DMF overnight. Extract the product with diethyl ether and purify.[8]
-
Synthesis of Alkyne-Amine Precursor: Synthesize N,N-bis(prop-2-yn-1-yl)prop-2-yn-1-amine (tripropargylamine).
-
Click Reaction for Monomer Synthesis: React 4-azidomethylstyrene with the alkyne-amine precursor in the presence of a CuSO₄·5H₂O/sodium ascorbate catalyst system in a t-BuOH/H₂O mixture to yield the TBTA-functionalized styrene monomer. Purify by column chromatography.[8]
Part 2: RAFT Copolymerization
-
Reaction Setup: In a reaction flask, dissolve the TBTA-functionalized styrene monomer, styrene, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., AIBN) in a suitable solvent (e.g., toluene).
-
Degassing: De-gas the solution by performing several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture under stirring at a controlled temperature (e.g., 85 °C) for a specified time (e.g., 24 hours).
-
Purification: Quench the reaction by cooling and exposing it to air. Isolate the polymer by precipitation into cold methanol, filter, and dry under vacuum.
Data Presentation
| Polymer | TBTA Monomer in Feed (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| P(TBTA-co-S) 1 | 10 | 10,200 | 1.25 |
| P(TBTA-co-S) 2 | 20 | 9,800 | 1.30 |
Data obtained from a representative RAFT polymerization of a TBTA-functionalized styrene monomer with styrene.[8]
Logical Relationship Diagram
Caption: Synthesis of a TBTA-functionalized copolymer via RAFT.
References
- 1. polymersource.ca [polymersource.ca]
- 2. TBTA | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. TBTA, 510758-28-8 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: Cell Imaging with Tris(benzyltriazolylmethyl)amine-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of TBTA in Bioorthogonal Cell Imaging
Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are not fluorescent probes but rather indispensable components in a powerful bioconjugation strategy known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". This reaction forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] In cell imaging, this allows for the covalent attachment of a fluorescent probe (bearing an alkyne or azide) to a specific biomolecule that has been metabolically or genetically tagged with the complementary functional group.[3][4]
The primary function of the TBTA ligand is to stabilize the catalytic Copper(I) oxidation state, protecting it from oxidation and disproportionation in aqueous environments.[5][6] This protection accelerates the reaction and is crucial for achieving high efficiency in complex biological samples.[4][6] While the original TBTA ligand is highly effective, its poor water solubility and the inherent toxicity of copper have largely restricted its use to fixed cells or cell lysates.[4][7]
To overcome this limitation, more water-soluble and biocompatible derivatives have been developed, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTES .[7][8] These next-generation ligands reduce copper-induced cytotoxicity, enabling the successful application of CuAAC for imaging dynamic processes on the surface of living cells and even in whole organisms.[7][9][10]
Applications in Cellular Imaging
The TBTA-CuAAC system is a versatile tool for a wide range of cell imaging applications:
-
Glycan Imaging: By metabolically labeling cells with an unnatural sugar bearing an azide or alkyne (e.g., N-azidoacetylmannosamine, Ac₄ManNAz), researchers can visualize the localization, trafficking, and dynamics of cellular glycans.[8][11] This is particularly relevant in cancer research, where glycosylation patterns are often altered.[3]
-
Protein Labeling and Tracking: Using non-canonical amino acids like azidohomoalanine (AHA), newly synthesized proteins can be tagged and subsequently visualized to study protein synthesis, localization, and turnover.[4]
-
Lipid and Nucleic Acid Visualization: Bioorthogonal handles can also be incorporated into lipids and nucleic acid precursors, allowing for the imaging of their respective metabolic pathways and final destinations within the cell.
-
High-Content Screening & Drug Development: The robustness and specificity of the click reaction make it suitable for high-throughput screening assays to identify molecules that affect specific biological pathways.
Quantitative Data of Common Fluorescent Probes
For successful imaging, a fluorescent probe with an azide or alkyne handle is required. The choice of fluorophore depends on the available microscope laser lines and filters, desired brightness, and photostability. Below is a summary of common "clickable" fluorophores.
| Fluorophore Probe | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Notes |
| Alexa Fluor 488 Azide | 495-496 nm[12][13] | 519 nm[12][13] | 0.92[11][12][14] | Highly bright and photostable. A superior alternative to fluorescein.[13] |
| Fluorescein Azide | ~490 nm | ~520 nm[15] | 0.79 - 0.97[16][17] | Bright, but pH-sensitive and prone to photobleaching. |
| TAMRA Azide (6-isomer) | 553 nm[18] | 575 nm[18] | ~0.1 - 0.3 | A bright orange fluorophore, often used as a FRET acceptor for FAM.[6] |
| Cyanine 3 (Cy3) Azide | 555 nm[7][19] | 569-570 nm[7][19] | 0.15 - 0.31[7][19] | A very common fluorophore in the orange-yellow spectrum. |
| Cyanine 3B (Cy3B) Azide | 560 nm[20] | 571 nm[20] | 0.58[20] | An improved version of Cy3 with higher quantum yield and photostability.[10][20] |
| Cyanine 5 (Cy5) Azide | 646 nm[21] | 662 nm[21] | 0.2[21][22] | A popular and bright far-red fluorophore, useful for minimizing cellular autofluorescence. |
| Cyanine 5.5 (Cy5.5) Azide | 683 nm[9] | 703 nm[9] | 0.27[9] | Emits in the near-infrared (NIR) range, allowing for deeper tissue penetration. |
Visualizations: Mechanisms and Workflows
Diagram 1: The CuAAC Catalytic Cycle
Diagram 2: General Experimental Workflow for Cell Labeling
Diagram 3: Conceptual Relationship of CuAAC Components
Experimental Protocols
Disclaimer: These are generalized protocols. Optimal concentrations, incubation times, and reagents may vary depending on the cell type, specific probe, and experimental goals. Always perform optimization experiments.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with an Alkynyl Sugar
This protocol describes the incorporation of an alkyne handle into cell-surface sialic acids using Ac₄ManNAl (N-(pent-4-ynoyl)-D-mannosamine, tetraacetylated).
Materials:
-
Mammalian cells cultured on sterile glass coverslips
-
Complete cell culture medium
-
Ac₄ManNAl stock solution (e.g., 50 mM in sterile DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Metabolic Incorporation:
-
To the complete culture medium, add the Ac₄ManNAl stock solution to a final concentration of 25-50 µM.[12]
-
Gently swirl the plate to mix.
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 48-72 hours. This allows for the metabolic conversion and incorporation of the alkynyl sugar into cell-surface glycoconjugates.[12]
-
-
Preparation for Labeling: After incubation, the cells are ready for fluorescent labeling via click chemistry (proceed to Protocol 2 for fixed cells or Protocol 3 for live cells).
Protocol 2: Fluorescent Labeling of Fixed Cells via TBTA-CuAAC
This protocol is suitable for endpoint assays where live-cell dynamics are not required. It uses the standard TBTA ligand.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
PBS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.1% Triton™ X-100 in PBS
-
Wash Buffer: PBS with 0.05% Tween® 20
-
Click Reaction Cocktail (prepare fresh):
Procedure:
-
Fixation:
-
Gently aspirate the culture medium and wash the cells twice with 1 mL of PBS.
-
Add 1 mL of 4% PFA and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If labeling intracellular targets, add 1 mL of Permeabilization Buffer and incubate for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Cocktail in a microfuge tube immediately before use. For a 500 µL final volume per coverslip:
-
Vortex the mixture briefly.
-
Add Sodium Ascorbate (100 mM): 5 µL (Final: 1 mM) to initiate the reaction.[19] Vortex again.
-
Immediately add the 500 µL of cocktail to the coverslip.
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with Wash Buffer, incubating for 5 minutes each time.
-
Wash once with PBS.
-
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium (optionally containing DAPI for nuclear counterstaining) and image using an appropriate fluorescence microscope.
Protocol 3: Fluorescent Labeling of Live Cell Surfaces via Biocompatible CuAAC
This protocol uses a water-soluble, less toxic ligand like BTTES or THPTA to label the surface of living cells. All steps should be performed under sterile conditions.
Materials:
-
Metabolically labeled live cells (from Protocol 1)
-
Cell culture medium without serum (e.g., DMEM)
-
Biocompatible Click Reaction Cocktail (prepare fresh):
Procedure:
-
Cell Preparation:
-
Gently aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed, serum-free medium.
-
-
Prepare Catalyst Premix: In a separate tube, prepare the BTTES-Cu(I) catalyst by premixing the BTTES ligand and CuSO₄ solution at a 2:1 to 6:1 molar ratio.[23][24] For example, mix 2-6 µL of 7.5 mM BTTES with 1 µL of 7.5 mM CuSO₄.
-
Prepare Final Reaction Mix:
-
To 1 mL of serum-free medium, add the fluorophore to the desired final concentration (e.g., 25-100 µM).
-
Add the Catalyst Premix. For a final copper concentration of 75 µM, add 10 µL of the 7.5 mM CuSO₄ used in the premix.
-
Add Sodium Ascorbate to a final concentration of 2.5 mM.[25]
-
-
Labeling Reaction:
-
Washing and Imaging:
-
Aspirate the reaction mix and wash the cells three times with complete culture medium.
-
The cells can now be imaged live in a stage-top incubator or fixed for higher-resolution imaging (as in Protocol 2, step 1).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. setabiomedicals.com [setabiomedicals.com]
- 4. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine 3 azide [equivalent to Cy3® azide] | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. omlc.org [omlc.org]
- 17. Fluorescein [omlc.org]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
- 20. Cy3B azide | AAT Bioquest [aatbio.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. cenmed.com [cenmed.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 25. TAMRA-Azide-PEG-Biotin | Benchchem [benchchem.com]
Application Notes and Protocols: Tris(benzyltriazolylmethyl)amine (TBTA) as a Ligand for Metal Complexes in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand in metal-catalyzed reactions. TBTA is a highly effective polydentate N-donor ligand, most renowned for its ability to stabilize copper(I) ions in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] By protecting the catalytically active Cu(I) oxidation state from disproportionation and oxidation, TBTA enhances reaction rates and enables quantitative yields under mild conditions.[3][4] These protocols cover the synthesis of the TBTA ligand, the preparation of the active catalyst, and its application in the widely used CuAAC reaction, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1][5]
Synthesis of this compound (TBTA) Ligand
The TBTA ligand is synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition between benzyl azide and tripropargylamine. The following protocol is an optimized and refined procedure that facilitates straightforward purification and isolation of the product.[6]
Experimental Protocol: Synthesis of TBTA
Warning: This procedure involves benzyl azide, which is an energetic and potentially explosive material. All transformations should be performed in a well-ventilated fume hood behind a blast shield.[6]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tripropargylamine (5.00 g, 38.1 mmol, 1.0 equiv) and benzyl azide (16.7 g, 125 mmol, 3.3 equiv).
-
Solvent and Catalyst Addition: Add 250 mL of a 1:1 mixture of water and tert-butanol. Stir the mixture to create a cloudy suspension. To this, add copper(II) sulfate pentahydrate (0.95 g, 3.81 mmol, 0.1 equiv) followed by sodium ascorbate (1.51 g, 7.62 mmol, 0.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 65 °C and stir vigorously for 12 hours. The reaction will become a clear, homogenous solution as it proceeds.
-
Product Isolation: Cool the mixture to room temperature. A white precipitate will form. Collect the solid by vacuum filtration and wash it with cold methanol (2 x 25 mL) and then diethyl ether (2 x 25 mL).
-
Second Crop Recovery: Concentrate the mother liquor using a rotary evaporator. Take up the residue in dichloromethane (25 mL) and precipitate with diethyl ether (50-75 mL). Collect the precipitate by filtration and wash with diethyl ether (10 mL).[6]
-
Final Product: Combine both crops of the product and dry under vacuum. This procedure typically yields TBTA as an off-white powder.
Preparation of the TBTA-Copper Catalyst
For catalytic applications, particularly CuAAC, the active species is a Cu(I)-TBTA complex.[7] This is most conveniently generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The TBTA ligand is pre-complexed with Cu(II) before the reduction step.[8][9]
Protocol: Preparation of a Catalyst Stock Solution
This protocol describes the preparation of a pre-complexed Cu(II)-TBTA stock solution, which can be stored and used as needed.[10][11]
-
Prepare TBTA Solution: Prepare a 10 mM stock solution of TBTA in DMSO.
-
Prepare Copper Solution: Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Pre-complexation: To prepare the catalyst stock, mix the TBTA solution and the CuSO₄ solution in a 1:1 or 1.2:1 molar ratio (TBTA:CuSO₄). The resulting brilliant blue or green solution is the Cu(II)-TBTA complex.[8] This solution is stable for several weeks when stored at -20°C.[10]
-
Activation: The active Cu(I)-TBTA catalyst is generated in situ during the catalytic reaction by adding a reducing agent, typically sodium ascorbate.[9]
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of TBTA-metal complexes is in accelerating the CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[5][12] The TBTA ligand stabilizes the Cu(I) catalytic species, leading to a more reliable and efficient reaction.[3][8]
General Experimental Protocol: Model CuAAC Reaction
This protocol provides a starting point for a typical CuAAC reaction, such as the conjugation of a small molecule azide to an alkyne.[8][13][14]
-
Prepare Reactants: In a microcentrifuge tube, combine the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent (e.g., DMSO/water or t-BuOH/water mixture).
-
Add Catalyst: Add the pre-complexed Cu(II)-TBTA stock solution to achieve a final copper concentration of 1-5 mol%.
-
Initiate Reaction: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol% to initiate the reaction by reducing Cu(II) to Cu(I).
-
Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for 1 to 24 hours. Reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The product can then be purified by standard methods such as column chromatography.
Performance and Quantitative Data
The following tables summarize quantitative data for the synthesis of TBTA and its performance in representative catalytic reactions.
Table 1: Synthesis of TBTA Ligand
| Reactants | Catalyst System | Conditions | Yield | Reference |
|---|
| Tripropargylamine, Benzyl Azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH, 65°C | 84% |[6] |
Table 2: Performance of TBTA-Cu Catalyst in Representative CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Catalyst System (mol%) | Conditions | Time | Yield / Conversion | TON | Reference |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl Azide | 1 mol% TBTA·Cu complex | MeOH/CH₂Cl₂ | - | 73% (isolated) | - | [14] |
| Propargyl Alcohol | Benzyl Azide | 0.6 mol% supported TBTA·Cu | Flow reactor, RT | - | Quantitative Conv. | >400 | [1] |
| Alkyne-derivatised Amino Acid | Azide-derivatised Amino Acid | CuSO₄, NaAsc, TBTA | RT | 18 h | 78% (overall) | - | [12] |
| Enkephalin Peptides | Oligonucleotide | 1:1 CuSO₄:TBTA, NaAsc | DMSO/Buffer, RT | 24 h | >95% | - |[12] |
Considerations and Troubleshooting
-
Solubility: TBTA is poorly soluble in purely aqueous solutions, which can be a limitation for certain biological applications.[15] For such cases, more water-soluble analogs like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended and often show superior performance in aqueous media.[8][9]
-
Ligand Comparison: While TBTA is a highly effective ligand, other specialized ligands may offer faster kinetics or better performance for specific substrates or conditions.[16][17] For example, in some bioconjugation studies, ligands like BTTES and BTTAA have shown higher reaction rates than TBTA.[17]
-
Oxygen Sensitivity: Although TBTA stabilizes the Cu(I) state, the catalyst system can still be sensitive to oxygen. For demanding applications or very low catalyst loadings, degassing solutions or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reliability.[8]
-
Safety: As noted, the synthesis of TBTA involves benzyl azide, which is potentially explosive and must be handled with appropriate safety precautions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 4. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cu(II)-TBTA комплекс [ru.lumiprobe.com]
- 11. rsc.org [rsc.org]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confluore.com.cn [confluore.com.cn]
- 14. youtube.com [youtube.com]
- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for Tris(benzyltriazolylmethyl)amine (TBTA) Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of Tris(benzyltriazolylmethyl)amine (TBTA), a widely used ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". While direct modification of the TBTA structure is challenging due to its stability, this guide focuses on a robust "bottom-up" synthetic approach to introduce functional groups. This method involves the synthesis of TBTA derivatives from functionalized precursors, enabling the creation of tailored ligands for a variety of applications in bioconjugation, drug delivery, and materials science.
The primary strategy detailed here is the introduction of a carboxylic acid functionality onto one of the benzyl rings of the TBTA scaffold. This "carboxy-TBTA" can then be readily conjugated to other molecules, such as biotin, fluorescent dyes, or drug molecules, using standard amine coupling chemistries.
Section 1: Overview of TBTA Functionalization Strategy
The functionalization of TBTA is most effectively achieved during its synthesis. This involves preparing a benzyl azide precursor that already contains the desired functional group. This functionalized benzyl azide is then used to construct one of the three triazole arms of the TBTA molecule. The remaining two arms are typically derived from standard benzyl azide. This approach allows for the precise introduction of a single functional group, creating a versatile TBTA derivative.
The overall workflow for this strategy can be visualized as follows:
Caption: Synthetic workflow for functionalized TBTA.
Section 2: Experimental Protocols
Protocol for Synthesis of 4-(Azidomethyl)benzoic acid
This protocol describes the synthesis of a key precursor, 4-(azidomethyl)benzoic acid, which will be used to introduce a carboxylic acid group into the TBTA structure.
Materials:
-
4-(Bromomethyl)benzoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in DMF.
-
Add sodium azide to the solution. A typical molar ratio is 1.2 equivalents of sodium azide to 1 equivalent of 4-(bromomethyl)benzoic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into deionized water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 4-(azidomethyl)benzoic acid as a solid.
Protocol for Synthesis of Carboxy-TBTA
This protocol details the synthesis of a TBTA derivative with a single carboxylic acid group. This is achieved by reacting a bis(triazolylmethyl)amine intermediate with the 4-(azidomethyl)benzoic acid synthesized in the previous step.
Materials:
-
N,N-Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine (This intermediate can be synthesized by reacting dipropargylamine with two equivalents of benzyl azide in a CuAAC reaction).
-
4-(Azidomethyl)benzoic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve N,N-Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine and 4-(azidomethyl)benzoic acid in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A typical catalytic amount is 5 mol% of copper sulfate and 10 mol% of sodium ascorbate.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a mixture of dichloromethane and methanol.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure carboxy-TBTA.
Protocol for Biotinylation of Carboxy-TBTA
This protocol describes the conjugation of biotin to the carboxy-TBTA derivative using standard N-Hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Carboxy-TBTA
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-amine (e.g., Biotin-PEG-amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve carboxy-TBTA in anhydrous DMF in a round-bottom flask.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group by forming an NHS ester.
-
In a separate vial, dissolve the biotin-amine (1.1 equivalents) in a small amount of DMF.
-
Add the biotin-amine solution to the reaction mixture, followed by the addition of triethylamine (2 equivalents) to act as a base.
-
Stir the reaction at room temperature overnight.
-
The solvent can be removed under high vacuum, and the resulting biotinylated TBTA can be purified by preparative HPLC.
Section 3: Data Presentation
The following table summarizes the key properties of the synthesized TBTA derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group | Solubility |
| TBTA | C₃₀H₃₀N₁₀ | 530.63 | None | Soluble in DMSO, DMF.[1][2] |
| Carboxy-TBTA | C₃₁H₃₀N₁₀O₂ | 578.64 | Carboxylic Acid | Soluble in DMSO, DMF. |
| Biotinylated TBTA | Varies with biotin linker | > 800 | Biotin | Generally soluble in aqueous buffers, DMSO, DMF. |
Section 4: Signaling Pathways and Logical Relationships
The primary role of TBTA and its functionalized derivatives is to act as a ligand to stabilize copper(I) in CuAAC reactions. This stabilization is crucial for preventing the oxidation of Cu(I) to Cu(II) and for accelerating the cycloaddition reaction.
Caption: Role of TBTA in the CuAAC catalytic cycle.
The functionalization of TBTA allows for its covalent attachment to various molecules of interest, creating multifunctional constructs. For example, a biotinylated TBTA can be used to pre-label a target molecule with biotin via a click reaction, which can then be detected or purified using streptavidin.
Caption: Workflow for bioconjugation using functionalized TBTA.
These protocols and notes provide a foundational framework for the synthesis and application of functionalized TBTA derivatives. Researchers can adapt these methods to introduce other functionalities as needed for their specific research goals in drug development, diagnostics, and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Tris(benzyltriazolylmethyl)amine (TBTA) Catalyzed Reactions
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common experimental hurdles in Tris(benzyltriazolylmethyl)amine (TBTA) catalyzed reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TBTA in the reaction?
A1: TBTA is a ligand that plays a crucial role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Its main functions are to stabilize the active Cu(I) catalytic species, protecting it from oxidation to the inactive Cu(II) state and from disproportionation.[1][2] This stabilization increases the catalyst's lifetime and the overall reaction efficiency, especially when reactions are exposed to oxygen.[3][4] TBTA also helps to increase the reaction rate.[1][2]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalyst, it is unstable and easily oxidized.[1] Therefore, it is common and often more reliable to generate Cu(I) in situ. This is typically achieved by using a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][5] This method ensures a continuous supply of the active Cu(I) catalyst throughout the reaction.[1]
Q3: When should I choose TBTA versus its water-soluble analog, THPTA?
A3: The choice depends entirely on your solvent system. TBTA has low aqueous solubility and is ideal for reactions in organic solvents like DMF, DMSO, or mixtures like t-BuOH/water.[1][6][7] For reactions in purely aqueous or biological buffer systems, the water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the preferred ligand.[1][4]
Q4: How do I remove the TBTA ligand and copper catalyst after the reaction?
A4: Post-reaction, the copper catalyst is typically removed by chelation. This can be done by washing the reaction mixture with an aqueous solution of EDTA or ammonia.[8] TBTA and the final product will likely remain in the organic layer.[8] If the product has a significantly different polarity from TBTA, purification can be achieved by column chromatography. If they have similar Rf values, alternative purification methods like precipitation or the use of a weak cation exchange resin (if your product is not basic) may be necessary.[8][9]
Troubleshooting Guide
Problem 1: My reaction has a very low yield or has not worked at all.
This is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation | The active Cu(I) catalyst is highly sensitive to oxygen and can be oxidized to inactive Cu(II).[10] Ensure you are using a stabilizing ligand like TBTA.[6][10] Degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-20 minutes before adding the catalyst and reducing agent.[1] For highly sensitive substrates, perform the entire reaction under an inert atmosphere.[10] Always use a fresh solution of the reducing agent (e.g., sodium ascorbate).[1] |
| Poor Reagent Quality | Impurities in the alkyne or azide starting materials can inhibit the reaction. Verify the purity of your reagents using methods like NMR or mass spectrometry.[6] Azides can be unstable, so ensure they have been stored correctly and are not decomposed. |
| Incorrect Order of Reagent Addition | The order of addition is critical. A recommended procedure is to first mix the Cu(II) salt with the TBTA ligand to allow the complex to form. Add this catalyst/ligand solution to your mixture of alkyne and azide. Initiate the reaction by adding the sodium ascorbate solution last.[10] Adding the ascorbate before the ligand can cause the copper to precipitate.[11] |
| Suboptimal Reactant Concentrations | The CuAAC reaction rate is dependent on reactant concentration. If you are working with very dilute solutions, the reaction will be significantly slower.[6] If possible, increase the concentration of your alkyne and azide. |
| Steric Hindrance | Bulky chemical groups near the alkyne or azide can slow the reaction down.[1] Try increasing the reaction time or gently heating the mixture to 40-60°C.[1][6] Note that excessive heat can promote side reactions.[6] |
Problem 2: I'm observing significant side-product formation.
The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[10]
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | Alkyne homocoupling is a Cu(II)-mediated process that is favored in the presence of oxygen.[12] Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere to minimize the formation of Cu(II).[13] |
| Insufficient Reducing Agent | Ensure an adequate excess of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state and rapidly reduce any Cu(II) that forms.[6] |
Optimization of Reaction Parameters
For challenging reactions, systematic optimization of key parameters is recommended.
| Parameter | Guideline & Rationale |
| Ligand to Copper Ratio | A 1:1 ratio of TBTA to Copper is often sufficient for small molecule synthesis. For sensitive biomolecules, a higher ratio (e.g., 5:1) is often used.[11] The excess ligand helps protect the biomolecules from damage by reactive oxygen species (ROS) that can be generated by the catalyst system.[11][14] |
| Solvent | Ensure your alkyne and azide are fully soluble in the chosen solvent. TBTA is soluble in DMSO, DMF, and solvent mixtures like t-BuOH/water.[6] The reaction is generally effective across a wide range of polar aprotic and protic solvents. |
| Temperature | Most reactions proceed efficiently at room temperature.[1] For slow or sterically hindered reactions, gentle heating (40-60°C) can increase the rate.[1] Avoid high temperatures, which can lead to azide decomposition or alkyne dimerization.[6] |
| pH | The optimal pH range is generally broad (4-12).[6] For bioconjugation applications, a pH between 7 and 9 is most common.[6] Avoid buffers that can chelate copper, such as Tris buffer.[6] |
Experimental Protocols
Protocol 1: General CuAAC for Small Molecules in Organic Solvents
This protocol is a starting point for the synthesis of 1,2,3-triazoles from small organic azides and alkynes.
Reagent Preparation:
-
Alkyne Solution: Prepare a stock solution of your alkyne (e.g., 100 mM in DMF).
-
Azide Solution: Prepare a stock solution of your azide (e.g., 110 mM in DMF).
-
CuSO₄ Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
TBTA Solution: Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 v/v mixture of DMF and t-BuOH).[1]
-
Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution in deionized water immediately before use.
Reaction Setup (100 µmol scale):
-
To a reaction vial, add the alkyne (1.0 eq, 1 mL of 100 mM stock).
-
Add the azide (1.1 eq, 1 mL of 110 mM stock).
-
Add the reaction solvent (e.g., DMF or a t-BuOH/water mixture) to achieve the desired final concentration.
-
Add the TBTA solution (0.05 eq, 100 µL of 50 mM stock).
-
Add the CuSO₄ solution (0.01–0.05 eq, 20-100 µL of 50 mM stock).
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes.[1]
-
Initiate the reaction by adding the sodium ascorbate solution (0.1–0.2 eq, 10-20 µL of 1 M stock).[1]
Reaction and Workup:
-
Stir the reaction at room temperature. Gentle heating (40-60°C) can be applied if the reaction is slow.[1]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Bioconjugation using THPTA (Aqueous Conditions)
This protocol is adapted for labeling biomolecules using the water-soluble TBTA analog, THPTA.
Reagent Preparation:
-
Biomolecule-Alkyne: Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Azide-Label: Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.
-
Catalyst Premix: In a single tube, combine CuSO₄ solution (final concentration 20 mM) and THPTA solution (final concentration 100 mM) to achieve a 1:5 copper-to-ligand ratio.
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution in deionized water.
Reaction Setup (50 µM biomolecule scale):
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) with buffer to the desired volume.
-
Add the azide-label (2–10 eq).
-
Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 50-250 µM (e.g., 0.1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.[1]
-
Monitor the reaction using an appropriate technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled biomolecule using a suitable method, such as size exclusion chromatography (e.g., Zeba™ spin columns) or dialysis, to remove excess reagents and the copper catalyst.
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Caption: General experimental workflow for a TBTA-catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tris(benzyltriazolylmethyl)amine (TBTA) Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for Tris(benzyltriazolylmethyl)amine (TBTA) catalysts in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TBTA in a CuAAC reaction?
A1: TBTA, or this compound, is a ligand that plays a crucial role in stabilizing the copper(I) (Cu(I)) catalyst. The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state and disproportionation. TBTA complexes with the Cu(I) ion, protecting it from these deactivation pathways and thereby increasing the reaction rate and overall efficiency.[1][2][3]
Q2: Is it necessary to use a ligand like TBTA in all CuAAC reactions?
A2: While not strictly essential for all cases, using a stabilizing ligand like TBTA is highly recommended, particularly when dealing with sensitive substrates, low reactant concentrations, or when trying to minimize side reactions.[1][4] For reactions in aqueous media, a water-soluble analog like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a more suitable choice.[5]
Q3: Should I use a Cu(I) or Cu(II) salt as the copper source?
A3: While Cu(I) is the active catalytic species, it is less stable than Cu(II). A common and convenient practice is to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. The reducing agent generates the active Cu(I) species in situ.[3] This approach ensures a sustained concentration of the active catalyst throughout the reaction.
Q4: How should I prepare and store TBTA stock solutions?
A4: TBTA is a crystalline solid that is soluble in organic solvents like DMSO and DMF at concentrations of approximately 30 mg/mL.[6] It is sparingly soluble in aqueous buffers. For reactions in partially aqueous media, it is recommended to first dissolve TBTA in DMSO and then dilute it with the aqueous buffer.[6] Stock solutions in anhydrous DMSO can be stored at -20°C for up to 6 months or -80°C for up to a year.[4] It is advisable to prepare fresh aqueous solutions containing TBTA for each experiment.[6]
Q5: How can I remove the TBTA ligand and copper catalyst after the reaction is complete?
A5: Standard work-up procedures for organic reactions can be employed. This often involves washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia to remove the copper catalyst.[7] Subsequent purification by column chromatography is typically effective in separating the desired product from the TBTA ligand.[7] For oligonucleotides or other precipitable products, precipitation can be an effective method to separate the product from the soluble TBTA.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yield reactions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Cu(I) catalyst is readily oxidized. Ensure your sodium ascorbate solution is freshly prepared. Degas all solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Increasing the ligand-to-copper ratio can also help protect the catalyst.[1] |
| Poor Reagent Solubility | Reactants must be fully dissolved for the reaction to proceed efficiently. Try a different solvent system such as DMF, DMSO, or a mixture of t-BuOH and water.[1] Gentle heating can also improve solubility, but monitor for potential degradation of starting materials. |
| Suboptimal Concentrations | The concentration of reactants can significantly impact the reaction rate. If working with dilute solutions, consider increasing the concentration. The ratio of ligand to copper is also critical; a 5:1 ratio is often recommended to protect biomolecules. |
| Steric Hindrance | Bulky groups near the alkyne or azide can slow the reaction. Increasing the reaction temperature or prolonging the reaction time may be necessary. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, it may be due to catalyst deactivation. A fresh addition of sodium ascorbate and/or the copper/ligand complex may restart the reaction. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkynes | This is a common side reaction that leads to the formation of diynes. It is often catalyzed by Cu(II). Ensure that a sufficient amount of reducing agent (sodium ascorbate) is present to maintain the copper in the +1 oxidation state. The use of a stabilizing ligand like TBTA is also crucial to minimize this side reaction.[8] |
| Reaction with Other Functional Groups | While the azide and alkyne groups are largely bioorthogonal, side reactions can occur with certain functional groups, especially in complex biological molecules. For instance, free thiols can sometimes interact with the copper catalyst.[7] |
| Degradation of Starting Materials or Product | Some molecules may not be stable under the reaction conditions. This can be exacerbated by prolonged reaction times or elevated temperatures. Try to use the mildest conditions possible that still afford a reasonable reaction rate. |
Quantitative Data Summary
The optimal reaction conditions are highly dependent on the specific substrates being used. The following tables provide general guidelines and starting points for optimization.
Table 1: Recommended Component Concentrations
| Component | Typical Molar Equivalents (relative to limiting reagent) | Typical Stock Solution Concentration |
| Alkyne | 1.0 - 1.5 | 10 - 100 mM |
| Azide | 1.0 - 1.5 | 10 - 100 mM |
| CuSO₄·5H₂O | 0.01 - 0.1 | 20 - 100 mM in H₂O |
| TBTA | 0.05 - 0.5 (or 1-5x molar excess to Cu) | 10 - 50 mM in DMSO or DMF |
| Sodium Ascorbate | 0.1 - 1.0 (or 5-10x molar excess to Cu) | 100 mM - 1 M in H₂O (prepare fresh) |
Note: A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to minimize oxidative damage to sensitive molecules.
Table 2: Common Solvents and Typical Temperatures
| Solvent System | Typical Reaction Temperature (°C) | Notes |
| DMSO or DMF | 25 - 60 | Good for a wide range of organic substrates, especially those with poor solubility in other solvents. |
| t-BuOH / H₂O (1:1 to 4:1) | 25 - 40 | A versatile mixture suitable for many substrates. |
| THF | 25 - 50 | A common organic solvent for CuAAC. |
| CH₂Cl₂ | 25 | Another common organic solvent. |
| H₂O (with water-soluble ligand e.g., THPTA) | 25 | Ideal for bioconjugation of proteins, nucleic acids, and other biomolecules.[1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in an Organic Solvent
This protocol is a starting point for the reaction of small molecules in an organic solvent.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
TBTA
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Anhydrous DMSO or DMF
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of your azide in DMSO.
-
Prepare a 10 mM solution of your alkyne in DMSO.
-
Prepare a 10 mM solution of TBTA in DMSO.
-
Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne solution (1.0 eq).
-
Add the azide solution (1.0-1.2 eq).
-
Add the TBTA solution (0.1 - 0.5 eq, or 1-5 eq relative to copper).
-
Add the CuSO₄ solution (0.05 - 0.1 eq).
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.5 - 1.0 eq, or 5-10 eq relative to copper).
-
Stir the reaction mixture at room temperature.
-
-
Monitor the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove the copper catalyst, wash the organic layer with a saturated aqueous solution of EDTA or dilute ammonium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: General workflow for a TBTA-catalyzed CuAAC reaction.
Protocol 2: Bioconjugation in a Partially Aqueous System
This protocol is a general guideline for labeling biomolecules.
Materials:
-
Azide- or alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne- or azide-containing label
-
TBTA
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Anhydrous DMSO
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the label in DMSO.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the biomolecule solution.
-
Add the label from the DMSO stock solution (final DMSO concentration should typically be kept below 10% v/v if possible).
-
In a separate tube, pre-mix the TBTA and CuSO₄ solutions. A 5:1 molar ratio of TBTA to CuSO₄ is recommended. Let this mixture stand for a few minutes.
-
Add the copper/TBTA mixture to the reaction tube.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Incubation:
-
Gently mix or rock the reaction mixture at room temperature. Reaction times can range from 30 minutes to several hours.
-
-
Purification:
-
Remove unreacted small molecules and the catalyst by a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
-
Logical Relationship of Reaction Parameters
Caption: Interplay of parameters affecting the outcome of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris(benzyltriazolylmethyl)amine (TBTA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tris(benzyltriazolylmethyl)amine (TBTA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid TBTA powder?
A1: Solid TBTA powder should be stored at -20°C.[1][2][3] When stored under these conditions, it is stable for at least three to four years.[1][2]
Q2: How should I store TBTA in solvent?
A2: TBTA solutions should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][4][5] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What are suitable solvents for dissolving TBTA?
A3: TBTA is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[2] For DMSO, the solubility is high, approximately 30 mg/mL to 247 mg/mL, and sonication may be required to aid dissolution.[1][2][5]
Q4: Is TBTA soluble in aqueous buffers?
A4: TBTA has sparse solubility in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve TBTA in DMSO and then dilute it with the aqueous buffer of choice.[2] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[2]
Q5: How stable are aqueous solutions of TBTA?
A5: Aqueous solutions of TBTA are not recommended for storage for more than one day.[2]
Q6: What are the general handling precautions for TBTA?
A6: TBTA should be handled as a potentially hazardous material.[2] It is important to avoid ingestion, inhalation, and contact with eyes and skin.[2] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used. Ensure adequate ventilation and avoid dust formation.[6]
Stability and Storage Data Summary
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [2] |
| Solid Powder | -20°C | 3 years | [1][5] |
| In Solvent | -80°C | 1 year | [1][4][5] |
| In Solvent | -20°C | 6 months | [4][5] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [2] |
Troubleshooting Guide
Issue 1: I am observing poor performance or failure in my click chemistry reaction.
-
Question: Could the TBTA be degraded?
-
Answer: Yes, improper storage or handling can lead to degradation. Ensure that the solid has been stored at -20°C and that solutions have been stored at -80°C for no longer than a year. Avoid multiple freeze-thaw cycles by using aliquots.[1][2][4] If the product has been stored improperly or is older than the recommended shelf life, it is advisable to use a fresh batch.
-
-
Question: Is the copper(I) source stable?
-
Answer: TBTA is a ligand designed to stabilize the copper(I) oxidation state, which is crucial for the CuAAC reaction.[7][8] If your reaction is failing, ensure that your copper(I) source is not oxidized. The use of a reducing agent, such as sodium ascorbate, can help maintain the necessary Cu(I) concentration.
-
Issue 2: TBTA is not dissolving properly.
-
Question: What should I do if TBTA is not dissolving in DMSO?
-
Question: How can I prepare an aqueous solution if the solubility is low?
-
Answer: For aqueous applications, first prepare a concentrated stock solution in an organic solvent like DMSO.[2] This stock solution can then be diluted with the aqueous buffer to the desired final concentration.[2] Be aware that the final concentration will be limited by TBTA's low aqueous solubility.[2]
-
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for TBTA stability and dissolution issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tris(benzyltriazolylmethyl)amine (TBTA) Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions utilizing Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand, particularly in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying the product of a TBTA-mediated reaction?
The main difficulty lies in the removal of excess TBTA and the copper-TBTA complex from the desired reaction product. TBTA is a non-polar molecule, and its solubility characteristics can be very similar to those of many organic products, leading to co-elution during column chromatography and co-precipitation.[1] This is especially problematic when the desired product and TBTA have similar Rf values in thin-layer chromatography (TLC).[1]
Q2: What are the initial steps to take after my reaction is complete to simplify purification?
Before attempting to remove TBTA, it is crucial to first remove the copper catalyst. This is typically achieved by washing the organic reaction mixture with an aqueous solution of a chelating agent.
-
Recommended Washing Solution: A solution of ethylenediaminetetraacetic acid (EDTA) or ammonia (NH₃) is commonly used to sequester and remove copper ions from the organic phase.[1]
Q3: My product and TBTA have very similar Rf values. How can I purify my product without using column chromatography?
When column chromatography is ineffective, precipitation and liquid-liquid extraction are the preferred methods.
-
Precipitation/Crystallization: This is a highly effective method for purifying TBTA itself and can be adapted to remove it from a reaction mixture.[2] The principle is to dissolve the crude reaction mixture in a minimal amount of a good solvent (e.g., dichloromethane) and then add an anti-solvent (e.g., diethyl ether) to induce the precipitation of the less soluble component.[2] Depending on the relative solubilities of your product and TBTA, either the product or the TBTA may precipitate.
-
Liquid-Liquid Extraction: If your product has different solubility properties than TBTA, you can use a liquid-liquid extraction. Since TBTA is soluble in many organic solvents like DMSO, DMF, DCM, THF, and chloroform, you might be able to find a solvent system where your product preferentially moves to an immiscible phase.[3][4]
-
Acidic Resin: If your product is not basic, a weak cation exchange resin can be used to capture the basic TBTA.[1]
Q4: I tried precipitating the TBTA, but my product seems to be precipitating with it. What can I do?
This indicates that the chosen solvent/anti-solvent system is not selective enough. You will need to screen other solvent combinations. Consider the solubility of your product and of TBTA to make an informed choice. For instance, if your product is more polar than TBTA, you might try a more polar solvent system.
Q5: Can I use an aqueous wash to remove TBTA from the organic layer?
While TBTA itself has poor water solubility, one suggested method involves washing the organic layer with an aqueous solution containing a copper(I) salt.[1] The rationale is that the TBTA will form a complex with the copper(I) and be drawn into the aqueous phase.[1] The success of this method will depend on the specific conditions and the nature of your product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| TBTA remains in the organic layer with my product after aqueous washes. | TBTA is not soluble in the aqueous wash solutions used (e.g., water, brine). | 1. Attempt precipitation/crystallization.[2]2. Wash the organic layer with an aqueous Cu(I) salt solution to complex and extract the TBTA.[1]3. If your product is not basic, try washing with a dilute acid solution to protonate and extract the TBTA. |
| Product and TBTA co-elute during column chromatography. | The polarity of the product and TBTA are too similar. | 1. Avoid column chromatography if possible and use precipitation or extraction methods.[1]2. If chromatography is necessary, try different solvent systems or stationary phases (e.g., reverse-phase chromatography). |
| A white/off-white solid precipitates from the reaction mixture, but it's a mix of product and TBTA. | The chosen precipitation/crystallization conditions are not selective. | 1. Screen different solvent/anti-solvent combinations.2. Try trituration with a solvent that dissolves one component but not the other. |
| The reaction mixture is a persistent emulsion after extraction. | High concentrations of reagents or improper mixing. | 1. Add brine to the aqueous layer to break the emulsion.2. Centrifuge the mixture to separate the layers. |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is adapted from a reported synthesis of TBTA and is a general method for its purification.[2]
-
Dissolution: After initial workup to remove the copper catalyst, concentrate the crude organic layer containing your product and TBTA on a rotary evaporator. Dissolve the resulting residue in a minimum amount of dichloromethane (DCM).
-
Precipitation: Slowly add diethyl ether to the DCM solution while stirring.
-
Isolation: Collect the resulting precipitate by filtration.
-
Analysis: Analyze the precipitate and the filtrate by TLC or LC-MS to determine the location of your product and the TBTA. Depending on the solubilities, your product may be in either the precipitate or the filtrate.
Protocol 2: Removal of TBTA using a Weak Cation Exchange Resin
This protocol is suitable for non-basic products.
-
Resin Preparation: Prepare a column with a weak cation exchange resin according to the manufacturer's instructions.
-
Loading: Dissolve the crude reaction mixture (after copper removal) in an appropriate solvent and load it onto the column.
-
Elution: Elute your product from the column using a suitable solvent system. The basic TBTA should remain bound to the resin.
-
Analysis: Monitor the fractions by TLC or LC-MS to collect the fractions containing your pure product.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of a reaction product in the presence of TBTA.
Caption: General workflow for the purification of TBTA reaction products.
References
Technical Support Center: Tris(benzyltriazolylmethyl)amine (TBTA) in Catalysis
Welcome to the technical support center for Tris(benzyltriazolylmethyl)amine (TBTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of TBTA in chemical reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TBTA in a CuAAC reaction?
A1: TBTA is a chelating ligand for copper(I). Its primary function is to stabilize the Cu(I) oxidation state, which is the active catalytic species in the azide-alkyne cycloaddition.[1][2][3][4] By forming a complex with copper(I), TBTA protects it from oxidation to the inactive Cu(II) state and from disproportionation, thereby increasing the reaction rate and overall efficiency.[1][2][3]
Q2: What are the main advantages of using TBTA?
A2: The main advantages of using TBTA as a ligand in CuAAC reactions include:
-
Increased Reaction Rate: It accelerates the reaction significantly compared to uncatalyzed or ligand-less systems.[5]
-
Protection of Catalyst: It stabilizes the active Cu(I) catalyst, preventing its deactivation.[1][2][3]
-
Improved Yields: By maintaining the catalyst's activity, it leads to higher product yields.[6]
-
Suppression of Side Reactions: It helps to minimize side reactions such as the oxidative homocoupling of alkynes (Glaser coupling).[5]
Q3: What are the limitations of TBTA?
A3: The primary limitation of TBTA is its poor solubility in aqueous solutions, which can be problematic for bioconjugation reactions performed in biological buffers.[7] This has led to the development of more water-soluble alternatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for such applications.[8][9]
Q4: When should I choose TBTA over a water-soluble ligand like THPTA?
A4: TBTA is an excellent choice for CuAAC reactions performed in organic solvents or in aqueous mixtures with a significant proportion of co-solvents like DMSO or t-BuOH.[10][11] For reactions in purely aqueous or biological media, especially with sensitive biomolecules, a water-soluble ligand like THPTA is generally preferred due to its better solubility and, in some cases, superior performance in these systems.[3][8][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a TBTA-assisted CuAAC reaction is a common problem that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solution(s) | Quantitative Parameters to Consider |
| Catalyst Oxidation | Degas all solvents and solutions (e.g., by bubbling with argon or nitrogen for 15-20 minutes). Perform the reaction under an inert atmosphere. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and in sufficient excess. | Sodium Ascorbate: 5-10 equivalents relative to copper. |
| Impure Reactants | Verify the purity of the azide and alkyne starting materials using analytical techniques like NMR or mass spectrometry. Purify if necessary. | Purity should ideally be >95%. |
| Steric Hindrance | For bulky substrates, increase the reaction temperature or prolong the reaction time. | Temperature: 40-60°C. Time: 12-24 hours. |
| Incompatible Buffer | Avoid buffers that can chelate copper, such as Tris. Phosphate buffers are generally compatible if the copper and ligand are premixed before addition.[12] The optimal pH range is broad, typically between 4 and 12.[13] | pH: 7.0-8.0 is common for bioconjugations. |
| Poor TBTA Solubility | Ensure a suitable solvent system is used. For aqueous reactions, add a co-solvent like DMSO or DMF to solubilize the TBTA.[11] | DMSO concentration: 10-30% (v/v) can improve yield.[11] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products. Identifying and mitigating these is crucial for obtaining a pure product.
| Side Reaction | Cause | Mitigation Strategy |
| Alkyne Dimerization (Glaser Coupling) | Presence of oxygen and Cu(II). Can be exacerbated by high temperatures. | Thoroughly degas all solutions and maintain an inert atmosphere. Ensure a sufficient excess of reducing agent (sodium ascorbate) is present. Avoid excessively high temperatures. |
| Thiol-Alkyne Addition | In bioconjugation, free thiols (e.g., from cysteine) can react with the alkyne. | Pre-treat the biomolecule with a thiol-blocking agent like iodoacetamide.[14] |
| Thiotriazole Formation | A Cu-catalyzed reaction involving the azide, alkyne, and a free thiol. | Increase the concentration of the reducing agent (e.g., TCEP) to keep thiols in their reduced state and less reactive in this side pathway. |
| Azide Reduction | Some reducing agents, particularly phosphines like TCEP, can reduce the azide to an amine. | Sodium ascorbate is the preferred reducing agent as it is less prone to this side reaction.[5] If TCEP must be used, carefully optimize its concentration. |
| Substrate Decomposition | Some azides can be unstable, especially at elevated temperatures, potentially decomposing to form nitrenes.[6] | Run the reaction at room temperature if possible. If heating is required, keep it moderate (e.g., < 60°C) and for the minimum time necessary. |
Issue 3: Difficulties with Product Purification
Residual copper catalyst can be difficult to remove and may interfere with downstream applications or characterization.
| Method | Procedure | Best For |
| Aqueous Wash with Chelator | Wash the organic reaction mixture with an aqueous solution of a chelating agent like EDTA (e.g., 0.05 M), aqueous ammonia, or saturated ammonium chloride.[15] | Small molecules soluble in organic solvents. |
| Silica Gel Chromatography | Standard column chromatography can effectively remove the copper-TBTA complex from the desired product. | Small molecules that are stable on silica gel. |
| Scavenger Resins | Stir the reaction mixture with a solid-supported metal scavenger resin (e.g., thiourea-functionalized silica), then filter.[15] | Both organic-soluble and water-soluble products, especially those sensitive to aqueous workups. |
| Dialysis / Size Exclusion | For bioconjugates, dialyze against a buffer containing EDTA (e.g., 1-5 mM) to chelate and remove copper, followed by dialysis against a clean buffer.[12][16] | Proteins, nucleic acids, and other macromolecules. |
Key Experimental Protocols
Protocol 1: General CuAAC for Small Molecules in Organic Solvents
This protocol is a starting point for the synthesis of 1,2,3-triazoles from small organic azides and alkynes.
1. Reagent Preparation:
-
Prepare stock solutions of your alkyne (e.g., 100 mM in DMF) and azide (e.g., 110 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a stock solution of TBTA (e.g., 50 mM in a 4:1 mixture of t-BuOH/DMF).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).
2. Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).
-
Add the azide solution (1.1 eq).
-
Add the TBTA solution (0.05 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 eq).
3. Reaction and Work-up:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bioconjugation in Aqueous Buffer (using THPTA as a TBTA alternative)
This protocol is adapted for labeling biomolecules in an aqueous environment, where the water-soluble ligand THPTA is recommended.
1. Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-labeled molecule (e.g., a fluorescent dye) in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
2. Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA solution. A typical ratio is 1:5 (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). Let it stand for 2 minutes.
3. Reaction Setup:
-
In a separate tube, combine the alkyne-modified biomolecule (1.0 eq) with buffer.
-
Add the azide-label (2-10 eq).
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).
4. Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the labeled biomolecule using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration to remove excess reagents and the copper catalyst.[16]
Visualizations
CuAAC Catalytic Cycle with TBTA
The diagram below illustrates the proposed catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the role of the TBTA ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axispharm.com [axispharm.com]
- 5. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
Technical Support Center: Enhancing the Solubility of Tris(benzyltriazolylmethyl)amine (TBTA) for Aqueous Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Tris(benzyltriazolylmethyl)amine (TBTA) in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is TBTA and why is it used in aqueous reactions?
This compound (TBTA) is a stabilizing ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] Its primary function is to protect the catalytic Cu(I) ion from oxidation and disproportionation, thereby increasing the reaction rate and efficiency.[3][4] TBTA is essential when performing CuAAC on biomolecules like nucleic acids or antibodies, as it helps protect them from degradation that can be caused by reactive oxygen species generated in the absence of a stabilizing ligand.[3][5]
Q2: Why is TBTA poorly soluble in aqueous solutions?
TBTA is a water-insoluble ligand.[6][7][8] Its structure contains nonpolar benzyl groups which increase its solubility in organic solvents but limit its solubility in water.[3] This poor aqueous solubility can lead to precipitation when it is added to buffered aqueous solutions, which may limit its effectiveness in bioconjugation reactions.[9]
Q3: How should I prepare a stock solution of TBTA?
Due to its insolubility in water, a stock solution of TBTA must first be prepared in a suitable organic solvent.[6][7][8][10] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents.[6][7][8][10] TBTA is soluble up to 100 mM in fresh, high-quality DMSO.[1][2][11]
Q4: My TBTA solution becomes cloudy or precipitates when added to my aqueous buffer. What can I do?
This is a common issue due to TBTA's low solubility in aqueous media.[9][12] Here are several troubleshooting steps:
-
Use a Co-solvent: The most common method is to first dissolve TBTA in an organic solvent like DMSO and then dilute it into the aqueous buffer.[9][10] A 1:1 mixture of DMSO and water is a frequently used co-solvent system.[12]
-
Stepwise Dilution: Instead of a single large dilution, try diluting the TBTA stock in smaller, stepwise increments. This maintains a higher concentration of the organic solvent in intermediate steps, which can help keep the TBTA in solution.[13]
-
Adjust Final DMSO Concentration: A final concentration of 1-5% DMSO in the reaction mixture can make a significant difference in preventing precipitation.[13] However, ensure this concentration is compatible with your biological system (e.g., living cells).
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 20 mM instead of 200 mM) can make it easier to dilute into the aqueous phase without precipitation.[13]
-
Sonication and Temperature: Gentle warming or sonication can sometimes help dissolve small precipitates, but care should be taken as this may not be suitable for all biomolecules.[13]
-
Use of t-Butanol: Some protocols utilize a mixture of t-butanol and DMSO as the solvent for TBTA before adding it to the reaction.[14]
Q5: Are there water-soluble alternatives to TBTA?
Yes, for applications requiring fully aqueous conditions, such as live-cell labeling, several water-soluble ligands have been developed. The most prominent alternative is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[15] THPTA is considered superior to TBTA in aqueous systems regarding reaction rates and is often recommended for its biological compatibility.[12][15] Other water-soluble ligands like BTTAA are also available.[]
Q6: How should I store TBTA and its solutions?
Solid TBTA should be stored at -20°C.[6][10] Stock solutions of TBTA in anhydrous DMSO can also be stored at -20°C. It is not recommended to store aqueous solutions of TBTA for more than one day.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| TBTA powder will not dissolve in aqueous buffer. | Inherent poor water solubility. | TBTA is insoluble in water.[11] Prepare a stock solution in an organic solvent like DMSO or DMF first.[6][7][8] |
| Precipitate forms upon adding TBTA stock to the reaction. | TBTA is "salting out" of the solution due to the high polarity of the aqueous buffer.[13] | 1. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient (1-10%) to maintain solubility.[13]2. Use a stepwise dilution method instead of a single-step dilution.[13]3. Consider using a water-soluble alternative like THPTA for fully aqueous systems.[15] |
| Click reaction is slow or inefficient in an aqueous medium. | The TBTA-copper complex may have precipitated, reducing the concentration of the active catalyst.[9] | 1. Visually inspect the reaction for any precipitate. 2. Increase the co-solvent percentage if compatible with your system. 3. Switch to a water-soluble ligand such as THPTA, which often performs better in aqueous media. |
| Aqueous TBTA solution is unstable. | TBTA has limited stability in aqueous buffers. | Prepare fresh aqueous dilutions of TBTA for each experiment. Do not store aqueous solutions for more than a day. |
Quantitative Data: TBTA Solubility
| Solvent / Medium | Maximum Concentration | Notes |
| DMSO | ~100 mM (53.06 mg/mL) | Fresh, high-quality DMSO is recommended.[1][2][11] |
| Dimethylformamide (DMF) | ~30 mg/mL | Should be purged with an inert gas.[10] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMSO stock into the buffer.[10] |
| Water | Insoluble | [11] |
| Ethanol | ~3 mg/mL | [11] |
| Other Organic Solvents | Soluble | Soluble in Chloroform, Dichloromethane (DCM), and Tetrahydrofuran (THF).[6][8] |
Experimental Protocols
Protocol 1: Preparation of a TBTA Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of TBTA for use in click chemistry reactions.
Materials:
-
This compound (TBTA) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Weigh the desired amount of TBTA solid in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM solution, add 1.88 mL of DMSO per 10 mg of TBTA, assuming a molecular weight of 530.6 g/mol ).[1]
-
Vortex or sonicate the mixture until the TBTA is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in a tightly sealed container with desiccant to protect from moisture.
Protocol 2: Dilution of TBTA Stock into an Aqueous Reaction Buffer
Objective: To introduce TBTA into an aqueous reaction mixture while minimizing precipitation.
Materials:
-
TBTA stock solution in DMSO (from Protocol 1)
-
Aqueous reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Calculate the volume of TBTA stock solution needed for your final reaction volume.
-
It is recommended that the final DMSO concentration in the reaction does not exceed 10%, and is preferably lower for biological applications.
-
Method A (Direct Dilution): Add the required volume of the TBTA stock solution directly to the aqueous reaction buffer containing your other reagents. Pipette up and down or vortex gently to mix immediately. This method is suitable when the final DMSO concentration is sufficient to maintain solubility.
-
Method B (Stepwise Dilution): If precipitation is observed with direct dilution, create an intermediate dilution. For example, dilute the concentrated DMSO stock 1:10 in a solution of 50% DMSO in your aqueous buffer. Then, add the required volume of this intermediate solution to your final reaction. This maintains a higher DMSO concentration during the dilution process.[13]
-
Visually inspect the final reaction mixture for any signs of cloudiness or precipitation. A precipitate indicates that TBTA may not be fully soluble under these conditions.[9]
Visualizations
Caption: Workflow for preparing and using TBTA in an aqueous click chemistry reaction.
Caption: Troubleshooting logic for addressing TBTA precipitation in aqueous reactions.
Caption: Role of TBTA in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. TBTA | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. TBTA, 510758-28-8 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nacalai.com [nacalai.com]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Tris(benzyltriazolylmethyl)amine (TBTA)-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tris(benzyltriazolylmethyl)amine (TBTA) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click chemistry' reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TBTA in a click chemistry reaction?
A1: TBTA is a ligand primarily used to stabilize the Copper(I) (Cu(I)) oxidation state, which is the active catalyst in the CuAAC reaction.[1][2] Its tetradentate structure is believed to envelop the copper ion, protecting it from oxidation to the inactive Cu(II) state and from disproportionation, thereby enhancing the reaction's rate and overall efficiency.[1][2][3]
Q2: Why is my TBTA not dissolving in aqueous buffers?
A2: TBTA is known for its poor solubility in water.[1][4][5] To use it in aqueous or semi-aqueous systems, it is standard practice to first dissolve the TBTA in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution.[6][7] This stock solution can then be diluted into the aqueous reaction mixture.[6] The final concentration of the organic solvent should be optimized to ensure all components remain in solution without negatively impacting biological samples.[8][9]
Q3: What is the difference between TBTA and other common ligands like THPTA?
A3: The main difference is solubility and its impact on applications. TBTA is ideal for reactions in organic solvents, while THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble analogue designed for use in completely aqueous systems, making it more suitable for bioconjugation of live cells or proteins where organic solvents could be detrimental.[10][11][12] While both stabilize Cu(I), THPTA often shows better performance in aqueous media.[4][9]
Q4: Can I use a Cu(II) salt like CuSO₄ with TBTA?
A4: Yes, it is very common to use a stable Cu(II) salt like copper(II) sulfate (CuSO₄) as a precursor.[10] The active Cu(I) catalyst is then generated in situ through the addition of a reducing agent, most commonly sodium ascorbate.[10][13] This approach is often more convenient and reproducible than using a less stable Cu(I) salt directly.[10]
Q5: What is the recommended ratio of TBTA to copper?
A5: The optimal ligand-to-copper ratio can vary, but a common starting point is between 1:1 and 5:1.[11][13] For sensitive bioconjugation reactions, a higher ratio (e.g., 5:1 ligand to copper) is often recommended to ensure the copper ion is fully chelated, which can minimize potential damage to biomolecules from reactive oxygen species.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during TBTA-assisted CuAAC reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) due to exposure to oxygen.[10][15] | - Degas Solvents: Remove dissolved oxygen by sparging solvents with an inert gas (e.g., argon or nitrogen) before use.[13][15] - Use Fresh Reducing Agent: Prepare sodium ascorbate solutions fresh, as they can degrade over time.[13][14] - Premix Ligand & Copper: Premix the TBTA and CuSO₄ before adding them to the reaction. This allows the protective complex to form.[15][16] |
| 2. Poor Reagent Solubility: TBTA or one of the reactants has precipitated out of the solution.[1][4] | - Add a Co-solvent: For aqueous reactions, ensure enough DMSO (or another suitable organic solvent) is present to keep TBTA dissolved. A final concentration of 10-30% (v/v) DMSO may be required.[9] - Check Substrate Solubility: Verify that your azide and alkyne substrates are soluble in the final reaction mixture. | |
| 3. Suboptimal Concentrations: The concentration of reactants or catalyst is too low. | - Increase Reactant Concentration: The CuAAC reaction rate is dependent on reactant concentration. If possible, increase the concentration of the azide and alkyne. - Optimize Catalyst Loading: While typically low (0.1-5 mol%), you may need to increase the copper/TBTA concentration, especially if your substrates contain groups that could chelate copper.[13] | |
| Reaction Fails with Biomolecules | 1. Cytotoxicity/Protein Damage: Free copper ions or reactive oxygen species (ROS) generated during the reaction can damage sensitive biomolecules.[10][17] | - Increase Ligand Ratio: Use a higher TBTA-to-copper ratio (e.g., 5:1) to better sequester the copper ion.[13][14] - Use a Biocompatible Ligand: For live cells or sensitive proteins, consider switching to a water-soluble, more biocompatible ligand like THPTA or BTTAA.[11][17][18] |
| 2. Copper Sequestration: Functional groups on the biomolecule (e.g., thiols, histidines) are chelating the copper catalyst, rendering it inactive.[13][14] | - Increase Catalyst Concentration: Add a slight excess of the pre-formed copper/TBTA complex to overcome the sequestration effect.[13][14] | |
| Inconsistent Results / Poor Reproducibility | 1. Variable Oxygen Exposure: Inconsistent deoxygenation of reagents and reaction setup leads to variable catalyst activity.[14] | - Standardize Degassing: Implement a consistent and thorough procedure for degassing all buffers and solvent systems.[15] - Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment under an inert atmosphere (e.g., in a glovebox).[15] |
| 2. Reagent Degradation: Stock solutions, especially sodium ascorbate, may not be stable over long periods.[14] | - Prepare Fresh Solutions: Always use freshly prepared sodium ascorbate solution.[10][14] - Store TBTA Properly: Store solid TBTA at -20°C.[6][7] Dissolve in dry DMSO or DMF and store under an inert gas; avoid storing aqueous dilutions for more than a day.[6] |
Experimental Protocols & Methodologies
General Protocol for Small Molecule CuAAC using TBTA
This protocol is a starting point for the synthesis of small molecule triazoles and should be optimized for specific substrates.
1. Reagent Preparation:
-
Azide Stock: Prepare a 100 mM solution of your azide component in a suitable solvent (e.g., DMF).
-
Alkyne Stock: Prepare a 100 mM solution of your alkyne component (1.0 equivalent) in the same solvent.
-
TBTA Stock: Prepare a 50 mM solution of TBTA in a 1:4 mixture of DMF/t-BuOH.[10]
-
CuSO₄ Stock: Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.[10]
-
Sodium Ascorbate Stock: Prepare fresh a 1 M solution of sodium ascorbate in deionized water.[10]
2. Reaction Setup:
-
To a reaction vial, add the alkyne (1.0 eq) and azide (1.1 eq).[10]
-
Add the reaction solvent (e.g., a mixture of t-BuOH/water).
-
Add the TBTA solution (e.g., to a final concentration of 0.05 eq).[10]
-
Add the CuSO₄ solution (e.g., to a final concentration of 0.01-0.05 eq).[10]
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.[10]
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq).[10]
-
Stir the reaction at room temperature. Gentle heating (40-50°C) can be applied if the reaction is slow or involves sterically hindered substrates.[10][13]
-
Monitor progress using an appropriate technique like TLC or LC-MS.
4. Workup and Purification:
-
Upon completion, quench the reaction by adding a chelating agent like EDTA.[13]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove copper salts and water-soluble reagents.[10]
-
Dry the organic layer, concentrate it, and purify the product using standard methods like column chromatography.[10]
Visualizations
Mechanism & Workflow Diagrams
Below are diagrams illustrating the key processes and logic for TBTA-based assays.
Caption: The catalytic cycle of CuAAC showing TBTA's role in stabilizing the active Cu(I) species.
Caption: A logical workflow for troubleshooting low-yield TBTA-assisted click chemistry reactions.
References
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Tris(benzyltriazolylmethyl)amine (TBTA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Tris(benzyltriazolylmethyl)amine (TBTA), particularly when scaling up the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing TBTA?
A1: The synthesis of TBTA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[1] The core of this synthesis involves the reaction of tripropargylamine with benzyl azide in the presence of a copper(I) catalyst. This process forms the stable 1,2,3-triazole rings that constitute the TBTA ligand.[1]
Q2: Why is TBTA an important ligand in drug development and research?
A2: TBTA is a crucial ligand used to stabilize the copper(I) oxidation state in CuAAC reactions.[2][3] This stabilization is critical because Cu(I) is the active catalytic species but is prone to oxidation to the inactive Cu(II) state. By chelating the copper ion, TBTA prevents this oxidation and disproportionation, leading to more efficient and reliable click reactions.[2] This is particularly important in bioconjugation and drug discovery applications where high yields and biocompatibility are essential.[2]
Q3: What are the primary safety precautions to consider during TBTA synthesis?
A3: The synthesis of TBTA involves benzyl azide, which is a potentially energetic and explosive compound. All procedures involving benzyl azide should be conducted in a well-ventilated fume hood behind a blast shield.[1]
Q4: What is a typical yield for TBTA synthesis?
A4: With optimized protocols, yields for TBTA synthesis can be quite high. Reported yields are often in the range of 80-92%.[1] However, achieving such high yields, especially at a larger scale, can be challenging and depends on careful control of reaction conditions.
Troubleshooting Guide
Low Reaction Yield
Low or inconsistent yields are a common challenge when scaling up TBTA synthesis. The following sections address potential causes and their solutions.
Problem: Incomplete Reaction or Slow Conversion Rate
-
Possible Cause 1: Catalyst Inactivation. The Cu(I) catalyst can be oxidized to inactive Cu(II), or it can form unreactive oligomeric copper acetylide complexes.[1]
-
Solution: While TBTA itself is the product, during its synthesis from tripropargylamine, the formation of stable, unreactive copper complexes can still hinder the reaction. Running the reaction at an elevated temperature can help facilitate ligand exchange at the copper center and prevent the formation of these unreactive species.[1]
-
-
Possible Cause 2: Decomposition of Benzyl Azide. Extended heating to improve reaction rates can lead to the decomposition of the benzyl azide starting material.[1]
-
Solution: To mitigate this, add the benzyl azide in multiple portions throughout the reaction. For example, an initial equivalent followed by an additional portion after a set time can improve the overall yield. A refined protocol suggests adding benzyl azide in two separate portions to avoid a large excess at any given time while ensuring enough is present to drive the reaction to completion.[1]
-
-
Possible Cause 3: Steric Hindrance. As the TBTA molecule forms, steric hindrance can slow down the addition of the final benzyltriazole arm.
-
Solution: Increasing the reaction time and ensuring adequate mixing can help overcome steric hindrance. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[1]
-
Troubleshooting Low Yield: A Logical Workflow
Caption: Troubleshooting workflow for low TBTA synthesis yield.
Product Purification Challenges
Purifying TBTA, especially at a larger scale, can be complicated by its physical properties and the presence of reaction byproducts.
Problem: Difficulty in Isolating Pure TBTA
-
Possible Cause 1: Co-precipitation of Copper Salts. Residual copper from the catalyst can co-precipitate with the TBTA product, leading to an impure, often colored, solid.
-
Solution: An effective workup procedure is essential. Washing the crude product with a solution of ammonia/ammonium chloride can help to complex and remove residual copper salts.
-
-
Possible Cause 2: TBTA is an Amine. The tertiary amine in the TBTA structure can lead to issues during purification.
-
Solution: Avoid acidic conditions during workup unless intended for salt formation, as this can affect the solubility of the product.
-
-
Possible Cause 3: Oily or Gummy Product. The product may not precipitate as a clean solid, making isolation by filtration difficult.
-
Solution: A precipitation/recrystallization from a dichloromethane/diethyl ether solvent system has been shown to be effective.[1] After initial isolation, the mother liquor can be concentrated and a second crop of product precipitated.[1] For scaling up, avoiding column chromatography is often desirable. A high-yield synthesis for a TBTA-type monomer has been developed that avoids chromatographic purification at any stage, suggesting that careful control of reaction and precipitation conditions can yield a pure product.[4]
-
Purification Strategy Overview
Caption: General workflow for the purification of TBTA.
Experimental Protocols & Data
Optimized Synthesis of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Reaction Setup:
-
To a 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer, add 45 mL of acetonitrile.
-
Add tripropargylamine (2.0 g, 15.2 mmol, 1.0 equiv) and copper(I) iodide (0.145 g, 0.76 mmol, 0.05 equiv).
-
Add the first portion of benzyl azide (3.4 g, 25.5 mmol, 1.7 equiv).
-
Heat the reaction mixture to 65 °C with stirring.
-
After 10 hours, add the second portion of benzyl azide (1.0 g, 7.5 mmol, 0.5 equiv).
-
Continue heating at 65 °C for an additional 14 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane.
-
Wash the organic layer with 2 x 50 mL of a 1:1 mixture of saturated aqueous ammonium chloride and 30% aqueous ammonium hydroxide.
-
Wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield a viscous yellow oil.
-
Add 50 mL of diethyl ether to the oil and stir vigorously until a white precipitate forms.
-
Collect the solid by filtration and wash with 2 x 20 mL of diethyl ether.
-
To recover a second crop, concentrate the mother liquor, dissolve the residue in a minimal amount of dichloromethane, and precipitate with diethyl ether.
-
Combine both crops and dry under vacuum to yield TBTA as an off-white powder.
| Parameter | Value | Reference |
| Tripropargylamine | 1.0 equiv | [1] |
| Benzyl Azide (total) | 2.2 equiv | [1] |
| Copper(I) Iodide | 0.05 equiv | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 65 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Reported Yield | 80-84% | [1] |
Table 1: Summary of Optimized Reaction Conditions for TBTA Synthesis.
| Issue | Observation | Recommended Action |
| Low Yield | Incomplete consumption of starting materials after 10 hours. | Extend reaction time to 24 hours and add a second portion of benzyl azide after 10 hours.[1] |
| Product Isolation | Product is an oil or gummy solid after initial work-up. | Precipitate from a dichloromethane/diethyl ether solvent system.[1] |
| Product Purity | Off-white or colored product. | Ensure thorough washing with the ammonia/ammonium chloride solution to remove all copper residues. |
Table 2: Troubleshooting Summary for TBTA Synthesis.
References
Validation & Comparative
A Comparative Analysis of Tris(benzyltriazolylmethyl)amine (TBTA) and Other Copper Chelating Ligands for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate copper chelator is critical for applications ranging from bio-conjugation to therapeutic interventions. This guide provides a detailed comparison of Tris(benzyltriazolylmethyl)amine (TBTA), a prominent ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with other notable copper chelators. The comparison focuses on their performance, supported by available experimental data, and delves into their impact on biological signaling pathways.
Quantitative Comparison of Copper Chelator Performance
The efficacy of a copper chelator is often quantified by its stability constant (log K), which indicates the strength of the metal-ligand complex. While TBTA is primarily valued for its kinetic role in stabilizing copper(I) in "click chemistry," a direct thermodynamic stability constant is not readily found in the literature. However, a comparison of available stability constants for other common copper chelators provides a valuable context for their binding strengths with copper(II).
| Ligand | Log K (Cu(II)) | Key Characteristics & Applications |
| TBTA (this compound) | Not Reported | Primarily stabilizes Cu(I) for efficient CuAAC ("click chemistry")[1][2]. It accelerates reaction rates and prevents oxidation of the catalytically active Cu(I) state[3][4]. Due to its benzyl groups, it is soluble in organic solvents[2]. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Not Reported | A water-soluble analog of TBTA, making it suitable for bioconjugation reactions in aqueous media[3][5]. Often considered superior to TBTA in aqueous systems for click chemistry due to better solubility and reaction rates[6]. |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | 21.6 - 23.33 | Forms highly stable complexes with Cu(II)[7][8]. Used in the development of radiopharmaceuticals for PET imaging[9]. |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | 22.3 | Forms very stable complexes with Cu(II)[10]. Widely used in radiopharmaceuticals and as a contrast agent in MRI[9][11]. |
| TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) | Not explicitly found in snippets | A well-established chelator for copper, used in the treatment of Wilson's disease and in radiopharmaceutical applications[12]. |
| EDTA (Ethylenediaminetetraacetic acid) | 18.8 | A widely used, hexadentate chelator that forms stable complexes with many metal ions, including copper[4][6]. |
| BCS (Bathocuproine disulfonate) | Not Reported (Specific for Cu(I)) | A highly sensitive and selective chelator for copper(I)[13]. Used in spectrophotometric quantification of Cu(I) and to study the role of Cu(I) in biological systems. |
Experimental Protocols
Precise and reproducible experimental data are the cornerstone of scientific research. Below are outlines of common methodologies used to assess the performance of copper chelators.
UV-Vis Spectrophotometry for Determination of Copper Chelation
This technique is used to quantify the concentration of a copper-ligand complex by measuring its absorbance at a specific wavelength.
Principle: The formation of a colored complex between a copper ion and a chromogenic chelating agent allows for the quantification of the copper concentration based on the Beer-Lambert law.
General Protocol (using a chromogenic reagent like Bathocuproine for Cu(I)):
-
Preparation of Standard Solutions: Prepare a series of standard solutions with known copper concentrations.
-
Reduction of Cu(II) to Cu(I): If quantifying total copper, a reducing agent (e.g., ascorbic acid) is added to convert Cu(II) to Cu(I), as bathocuproine is specific for Cu(I).
-
Complex Formation: Add the bathocuproine solution to the samples and standards. The formation of the orange-colored Cu(I)-bathocuproine complex is rapid.
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), typically around 483 nm for the Cu(I)-bathocuproine complex[13].
-
Calibration Curve: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its copper concentration from the calibration curve.
Competitive Spectrophotometric Assay for Relative Binding Affinity
This method is used to determine the relative stability of a non-chromogenic copper-chelator complex by competing it against a chromogenic chelator.
Principle: A non-colored chelator competes with a colored indicator chelator for binding to copper. The decrease in the absorbance of the colored complex is proportional to the amount of copper bound by the non-colored chelator, allowing for the determination of its relative binding affinity.
General Protocol:
-
A solution containing a known concentration of copper and a chromogenic indicator (e.g., Bathocuproine disulfonate for Cu(I)) is prepared, and its absorbance is measured.
-
The chelator of interest (e.g., TBTA) is added to the solution.
-
The mixture is allowed to reach equilibrium.
-
The absorbance is measured again. A decrease in absorbance indicates that the chelator of interest has displaced the indicator from the copper ion.
-
The relative stability can be calculated based on the change in absorbance and the known concentrations of the components[14].
Potentiometric Titration
This electrochemical method can be used to determine the stability constant of a metal-ligand complex.
Principle: The potential of an ion-selective electrode (ISE) that is sensitive to the concentration of the free metal ion (e.g., a Cu²⁺ ISE) is monitored as a solution of the metal ion is titrated with the chelating ligand. The change in potential is used to calculate the concentration of the free metal ion at equilibrium, which in turn allows for the calculation of the stability constant.
General Protocol:
-
Electrode Setup: A copper ion-selective electrode and a reference electrode are placed in a solution containing a known concentration of Cu²⁺ ions.
-
Titration: The solution is titrated with a standard solution of the chelating ligand (e.g., EDTA).
-
Potential Measurement: The potential is recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of potential vs. volume of titrant). The data from the titration curve can be used to calculate the concentration of free Cu²⁺ at various points, from which the stability constant of the Cu²⁺-ligand complex can be determined[15].
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.
Impact on Cellular Signaling: The TGF-β Pathway
Recent research has highlighted the role of copper in cancer progression and metastasis, with elevated copper levels being implicated in these processes. Copper chelation has emerged as a potential therapeutic strategy, in part through its ability to modulate key signaling pathways like the Transforming growth factor-β (TGF-β) pathway. The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. Studies have shown that copper chelators can inhibit both canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling pathways[16].
Conclusion
This compound (TBTA) stands out as a highly effective ligand for stabilizing copper(I) in click chemistry, enabling rapid and efficient bioconjugation reactions, particularly in organic media. For aqueous applications, its hydrophilic counterpart, THPTA, often demonstrates superior performance. In contrast, macrocyclic chelators like NOTA and DOTA exhibit exceptional thermodynamic stability with copper(II), making them indispensable tools in the field of radiopharmaceuticals and medical imaging. The choice of a copper chelator is therefore highly dependent on the specific application, balancing the need for kinetic efficiency, thermodynamic stability, and biocompatibility. Furthermore, the emerging role of copper chelation in modulating critical signaling pathways, such as the TGF-β pathway, opens new avenues for the therapeutic application of these ligands in oncology and other diseases characterized by dysregulated copper homeostasis. Researchers should carefully consider these factors and the supporting experimental data when selecting the optimal copper chelator for their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. File:TGFbeta Pathway 1.svg - Wikimedia Commons [commons.wikimedia.org]
- 8. ijsrm.net [ijsrm.net]
- 9. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ilacadofsci.com [ilacadofsci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. metrohm.com [metrohm.com]
- 16. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Tris(benzyltriazolylmethyl)amine (TBTA) and its Alternatives in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility. The success of this reaction heavily relies on the choice of a ligand to stabilize the catalytic Copper(I) species, preventing its oxidation and disproportionation. For years, Tris(benzyltriazolylmethyl)amine (TBTA) has been a widely used ligand for this purpose. However, the landscape of CuAAC catalysis is continually evolving, with new ligands emerging that offer significant advantages in terms of reaction kinetics, biocompatibility, and solubility.
This guide provides an objective, data-driven comparison of the catalytic performance of TBTA against its prominent alternatives, including Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), and a related sulfated ligand, BTTES. The information presented herein is intended to assist researchers in selecting the optimal ligand for their specific experimental needs.
Quantitative Performance Comparison
The following table summarizes the kinetic performance of TBTA and its alternatives in the CuAAC reaction. The data is compiled from a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin.
| Ligand | % Product Conversion (30 min) | Relative Reaction Rate | Key Characteristics |
| TBTA | < 15%[1] | Lowest[1] | Poor water solubility, suitable for organic synthesis.[2] |
| THPTA | < 15%[1] | Moderate[2] | High water solubility, ideal for aqueous synthesis.[2][3] |
| BTTES | ~40%[1] | High[2] | High water solubility, very high biocompatibility.[2] |
| BTTAA | > 45%[1] | Very High[2] | High water solubility, very high biocompatibility, fastest kinetics.[1][2] |
Qualitative Property Comparison of CuAAC Ligands
This table provides a qualitative overview of the key properties of TBTA and its alternatives, which are critical for designing experiments, particularly in biological systems.[2]
| Property | TBTA | THPTA | BTTES | BTTAA |
| Reaction Kinetics | Very High | Moderate | High | Very High |
| Biocompatibility | Low | Moderate | Very High | Very High |
| Cytotoxicity | High | Moderate | Very Low | Very Low |
| Water Solubility | Low | High | High | Moderate |
| Organic Solubility | Very High | Low | Low | Moderate |
| Suitability for in vivo use | Not Suitable | Low | Excellent | Excellent |
| Suitability for in vitro use | Not Suitable | Excellent | Excellent | Excellent |
| Suitability for Aqueous Synthesis | Not Suitable | Excellent | Good | Good |
| Suitability for Organic Synthesis | Excellent | Poor | Poor | Good |
Catalytic Pathway and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the CuAAC reaction and a general workflow for comparing ligand efficiency.
Experimental Protocols
The following are representative protocols for conducting CuAAC reactions for the purpose of comparing ligand performance. These protocols are based on methodologies reported in the literature.[4][5][6]
Preparation of Stock Solutions
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Ligands (TBTA, THPTA, BTTAA, BTTES):
-
TBTA: Prepare a 10 mM stock solution in a 1:1 mixture of DMSO and t-butanol.
-
THPTA, BTTAA, BTTES: Prepare 200 mM stock solutions in deionized water.
-
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
-
Alkyne and Azide Substrates: Prepare stock solutions of the alkyne- and azide-containing molecules at appropriate concentrations (e.g., 10 mM) in a suitable solvent (e.g., DMSO, water). For the fluorogenic assay, 3-azido-7-hydroxycoumarin and propargyl alcohol are used.
General Protocol for Ligand Comparison via Fluorogenic Assay
This protocol is designed to compare the catalytic efficiency of different ligands under identical conditions.
-
Prepare the Ligand-Copper Premix: In a microcentrifuge tube, combine the ligand stock solution and the CuSO₄ stock solution. A common starting ratio is 2-5 equivalents of ligand to 1 equivalent of copper.[5][6] For example, for a 1:5 ratio, mix 5 µL of 10 mM ligand with 1 µL of 10 mM CuSO₄. Allow this mixture to incubate at room temperature for 5 minutes.
-
Set up the Reaction Mixture: In a suitable reaction vessel (e.g., a 96-well plate for high-throughput analysis), combine the following in order:
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne substrate stock solution
-
Azide substrate stock solution (e.g., 3-azido-7-hydroxycoumarin)
-
-
Add the Catalyst: Add the freshly prepared ligand-copper premix to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Monitor the Reaction: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic product (e.g., for the coumarin-triazole product, excitation at ~400 nm and emission at ~470 nm).[7] Record measurements at regular time intervals.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain reaction progress curves. The initial slope of these curves is proportional to the initial reaction rate. The final fluorescence intensity can be used to determine the final product conversion by comparing it to a standard curve of the purified triazole product.
Protocol for Bioconjugation in an Aqueous System (e.g., Protein Labeling)
This protocol is adapted for reactions involving biomolecules in aqueous buffers, where water-soluble ligands like THPTA, BTTAA, and BTTES are preferred.
-
Prepare the Biomolecule: Dissolve the alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the Ligand-Copper Premix: As described in the previous protocol, using a water-soluble ligand.
-
Set up the Reaction: In a microcentrifuge tube, combine the following:
-
Solution of the modified biomolecule.
-
The corresponding azide- or alkyne-labeled detection probe.
-
The ligand-copper premix.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, or as optimized for the specific system.
-
Analysis: The success of the conjugation can be analyzed by methods appropriate for the biomolecule and label, such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or Western blotting.
Conclusion
The selection of a ligand for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a critical determinant of the reaction's success, particularly in demanding applications such as live-cell imaging and the synthesis of complex biomolecular conjugates. While TBTA remains a useful catalyst for organic synthesis, the data clearly indicates that for aqueous and biological applications, alternatives such as THPTA, BTTES, and especially BTTAA offer superior performance in terms of reaction kinetics and biocompatibility.[1][2] Researchers and drug development professionals are encouraged to consider these advanced ligands to enhance the efficiency and reliability of their CuAAC reactions. The protocols provided herein offer a starting point for the systematic evaluation and optimization of these catalysts for specific research needs.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of Click Chemistry: A Comparative Guide to Tris(benzyltriazolylmethyl)amine (TBTA) and Its Advanced Analogs
For researchers, scientists, and drug development professionals engaged in bioconjugation and medicinal chemistry, the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is paramount. The choice of the copper(I)-stabilizing ligand is a critical determinant of reaction kinetics, yield, and biocompatibility. This guide provides an objective comparison of the archetypal ligand, Tris(benzyltriazolylmethyl)amine (TBTA), with its more advanced tris(triazolylmethyl)amine-based counterparts, supported by experimental data and detailed protocols.
This compound (TBTA) was one of the first and most effective ligands developed to protect the catalytic Cu(I) oxidation state from disproportionation and oxidation in aqueous environments.[1][2] Its introduction significantly improved the reliability and efficiency of CuAAC reactions.[3] However, the utility of TBTA is hampered by its poor water solubility and cytotoxicity, which has spurred the development of a new generation of water-soluble and more biocompatible ligands.[4][5] This comparison focuses on the performance of TBTA against prominent alternatives such as THPTA, BTTES, BTTP, and BTTAA.
Quantitative Performance Comparison
The relative performance of these ligands has been evaluated in various studies, often using fluorogenic assays to monitor reaction kinetics. The data consistently demonstrates that while TBTA is a potent catalyst, particularly in organic or mixed solvent systems, its water-soluble analogs can offer superior performance and biocompatibility in aqueous and biological milieu.
| Ligand | Relative Reaction Rate | Key Advantages | Key Disadvantages | Recommended Applications |
| TBTA | High to Very High[5] | Excellent for organic synthesis, high reaction kinetics.[5] | Poor water solubility, high cytotoxicity.[4][5] | Organic synthesis, applications where water solubility is not critical.[5] |
| THPTA | Moderate[5][6] | High water solubility, moderate biocompatibility.[5][7] | Slower kinetics compared to newer analogs.[6] | Aqueous synthesis, bioconjugation where high speed is not the primary concern.[5][7] |
| BTTES | High[6][8] | High water solubility, very high biocompatibility, good reaction kinetics.[5][8] | Lower organic solubility.[5] | In vivo and in vitro bioconjugation, live cell labeling.[5][8] |
| BTTP | High[5][8] | High biocompatibility, good for long-term reactions.[5] | Low water solubility (requires mixed solvents).[5] | Bioconjugation in mixed solvent systems.[5] |
| BTTAA | Very High[5][6] | Very high reaction kinetics, very high biocompatibility, moderate water solubility.[5][6] | Moderate organic solubility.[5] | In vivo and in vitro applications requiring fast kinetics and high biocompatibility.[5][6] |
| BTTPS | Highest among those tested in one study[8] | Excellent kinetics, improved biocompatibility due to sulfation.[8] | Limited commercial availability compared to others. | Advanced bioconjugation, live cell and organism labeling.[8] |
A fluorogenic assay comparing several tris(triazolylmethyl)amine-based ligands demonstrated the following trend in reaction rate: BTTAA > BTTES > THPTA > TBTA .[6] In this particular study, after 30 minutes, the reaction with BTTAA yielded over 45% of the cycloaddition product, while the reactions with THPTA and TBTA yielded less than 15%.[6] Another study found that BTTPS exhibited the highest activity among the four ligands evaluated (TBTA, BTTES, BTTP, and BTTPS), with the BTTPS-mediated reaction yielding over 50% product in the first 30 minutes, compared to less than 20% for the TBTA-mediated reaction.[8]
Experimental Protocols
The following are representative experimental protocols for conducting a CuAAC reaction, highlighting the key steps and reagents. Optimization for specific substrates and applications is often necessary.
General Protocol for a Fluorogenic CuAAC Assay
This protocol is adapted from studies comparing ligand efficiency.[6][8]
1. Reagent Preparation:
-
Azide: 5 mM stock solution of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) in DMSO or an appropriate buffer.
-
Alkyne: Stock solution of a suitable alkyne (e.g., propargyl alcohol) in buffer.
-
Copper Source: 20 mM stock solution of CuSO₄·5H₂O in water.
-
Ligands: 50 mM stock solutions of TBTA, THPTA, BTTES, BTTP, BTTAA, or BTTPS in a suitable solvent (e.g., DMSO for TBTA, water for water-soluble ligands).
-
Reducing Agent: 100 mM stock solution of sodium ascorbate in water, freshly prepared.
-
Buffer: Phosphate-buffered saline (PBS) or another appropriate buffer at the desired pH.
2. Reaction Assembly:
-
In a microcentrifuge tube or a well of a microplate, combine the reagents in the following order:
-
Buffer to achieve the final reaction volume.
-
Alkyne to the desired final concentration (e.g., 560 µM).[9]
-
Fluorogenic azide to the desired final concentration (e.g., 50 µM).[9]
-
A premixed solution of the ligand and CuSO₄. This is typically prepared by incubating the ligand and CuSO₄ at a specific ratio (e.g., 5:1 or 6:1) for several minutes before adding to the reaction mixture.[8][9] The final copper concentration can range from 50 µM to 1 mM.[6][10]
-
-
Vortex or mix gently after each addition.
3. Initiation and Monitoring:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM to 5 mM.[8][11]
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic product.
Protocol for Bioconjugation in a Cell Lysate
This protocol is a general guideline for labeling proteins in a complex biological sample.[12]
1. Reagent Preparation:
-
Protein Lysate: Prepare cell lysate containing the azide- or alkyne-modified protein of interest at a concentration of 1-5 mg/mL.
-
Detection Reagent: 2.5 mM stock solution of the corresponding alkyne or azide tag (e.g., an alkyne-biotin or azide-fluorophore) in DMSO or water.
-
Ligand/Copper Solution: Prepare a premixed solution of a biocompatible ligand (e.g., THPTA, BTTES, or BTTAA) and CuSO₄ at a 2:1 or greater ligand-to-copper ratio.[12][13]
-
Reducing Agent: Freshly prepared 300 mM sodium ascorbate in water.[12]
2. Reaction Assembly:
-
To a microcentrifuge tube, add:
-
50 µL of protein lysate.
-
90 µL of PBS buffer.
-
20 µL of the detection reagent.
-
10 µL of the premixed ligand/CuSO₄ solution.
-
-
Vortex briefly to mix.
3. Initiation and Incubation:
-
Add 10 µL of the sodium ascorbate solution to initiate the reaction.
-
Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent tag.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the general workflow for a ligand-accelerated CuAAC reaction and the underlying catalytic cycle.
Caption: General experimental workflow for a ligand-accelerated CuAAC reaction.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Conclusion
While TBTA remains a highly effective ligand for CuAAC in organic synthesis, the field has evolved to meet the demands of biological applications. The development of water-soluble, highly active, and biocompatible ligands such as THPTA, BTTES, BTTAA, and BTTPS has significantly expanded the utility of click chemistry for in vitro and in vivo studies. For researchers working in aqueous environments or with sensitive biological samples, these advanced analogs offer clear advantages in terms of efficiency and reduced cytotoxicity. The choice of ligand should be guided by the specific requirements of the application, balancing the need for rapid kinetics with the constraints of the reaction environment.
References
- 1. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
Spectroscopic Scrutiny: Confirming the Structure of Tris(benzyltriazolylmethyl)amine and Its Alternatives
A definitive guide to the spectroscopic analysis of Tris(benzyltriazolylmethyl)amine (TBTA), a widely used ligand in click chemistry, and a comparative look at its water-soluble alternatives, THPTA and BTTAA. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to confidently verify the structure and purity of these critical reagents.
The integrity of chemical reagents is paramount in scientific research, particularly in the exacting fields of drug discovery and development. This compound (TBTA) has emerged as a important ligand for accelerating copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, its hydrophobicity can be a limitation in biological applications. This has led to the development of water-soluble alternatives such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and a newer generation ligand, BTTAA. This guide presents a comprehensive comparison of the spectroscopic data used to confirm the chemical structures of these three ligands, supported by detailed experimental protocols.
Comparative Spectroscopic Data
To facilitate a clear comparison, the characteristic spectroscopic data for TBTA, THPTA, and BTTAA are summarized below. While detailed experimental spectra for THPTA and BTTAA are less prevalent in publicly accessible databases compared to TBTA, the following tables compile available information and expected characteristic signals based on their chemical structures.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| TBTA | CDCl₃ | Please refer to specific experimental data for full peak assignments. |
| THPTA | D₂O | Data not readily available in public literature. |
| BTTAA | D₂O | Data not readily available in public literature. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| TBTA | CDCl₃ | Please refer to specific experimental data for full peak assignments. |
| THPTA | D₂O | Data not readily available in public literature. |
| BTTAA | D₂O | Data not readily available in public literature. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| TBTA | ESI | 531.28 |
| THPTA | ESI | 435.26 |
| BTTAA | ESI | 431.26 |
Table 4: FTIR Spectroscopic Data
| Compound | Sample State | Key Vibrational Bands (cm⁻¹) |
| TBTA | Solid (ATR) | Data not readily available in public literature. |
| THPTA | Solid (ATR) | Data not readily available in public literature. |
| BTTAA | Solid (ATR) | Data not readily available in public literature. |
Experimental Workflow
The confirmation of the chemical structure of these ligands follows a logical spectroscopic workflow. The process begins with nuclear magnetic resonance (NMR) to elucidate the carbon-hydrogen framework, followed by mass spectrometry (MS) to determine the molecular weight and elemental composition. Finally, Fourier-transform infrared (FTIR) spectroscopy can be used to identify characteristic functional groups.
Spectroscopic analysis workflow for structural confirmation.
Experimental Protocols
Below are detailed, generalized protocols for the key spectroscopic techniques used to characterize TBTA and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for TBTA, D₂O for THPTA and BTTAA) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C; HDO at ~4.79 ppm for ¹H in D₂O).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound by observing the mass-to-charge ratio (m/z) of its protonated molecular ion.[1][2][3][4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion detection mode.
-
Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow rate, and drying gas temperature and flow rate.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The observed m/z value should correspond to the calculated molecular weight of the compound plus the mass of a proton.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule by analyzing the absorption of infrared radiation.[5]
Protocol:
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5][6][7]
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically by co-adding 16 to 64 scans over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C-N, N-N, and aromatic ring vibrations).
-
By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure and purity of TBTA and its analogues, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tris(benzyltriazolylmethyl)amine (TBTA) and its Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Tris(benzyltriazolylmethyl)amine (TBTA) has emerged as a cornerstone ligand in the field of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. Its primary function is to stabilize the catalytically active copper(I) oxidation state, thereby preventing oxidation and disproportionation, which in turn accelerates reaction rates and improves yields.[1][2][3][4][5] The development of TBTA and its derivatives has significantly broadened the scope of CuAAC, enabling its application in diverse fields such as drug development, material science, and bioconjugation.[1][6]
This guide provides a comparative overview of TBTA and its prominent derivatives, focusing on their catalytic performance with supporting data and experimental context.
TBTA: The Archetypal Ligand
TBTA is a C3-symmetric tertiary amine featuring three benzyltriazole arms.[1] This structure is highly effective at chelating and stabilizing copper(I) ions.[2][3] The use of TBTA can enhance the rate of CuAAC reactions by up to 100-fold compared to reactions without a stabilizing ligand.[1] This increased efficiency allows for milder reaction conditions, such as lower temperatures, which minimizes the formation of byproducts.[1] The primary limitation of TBTA is its poor solubility in aqueous solutions, which can be a significant drawback for biological applications.[7][8][9]
Water-Soluble Derivatives: Expanding the Scope
To address the solubility limitations of TBTA, several derivatives have been synthesized, primarily by introducing hydrophilic functional groups. These derivatives retain the core triazole structure responsible for copper chelation while enabling reactions to be performed in aqueous media, a critical requirement for bioconjugation and in vivo studies.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is one of the most widely used water-soluble TBTA analogs.[7][8] The hydroxyl groups impart excellent water solubility, making it ideal for labeling live cells and proteins without causing denaturation.[8] Studies have shown that THPTA's catalytic performance is comparable to that of TBTA in equivalent conditions, with the distinct advantage of being effective in fully aqueous systems.[8]
-
BTTAA (structure not fully specified in initialism): Another water-soluble ligand designed for improved performance in biological systems.[7][10] In comparative studies involving activity-based protein profiling, BTTAA and THPTA demonstrated similar, and slightly superior, performance to TBTA, especially in cellular lysates.[7]
-
BTTES (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate): This derivative is noted for being one of the most efficient ligands for CuAAC reactions discovered to date.[11]
Performance Comparison of TBTA and Derivatives
The choice of ligand is dictated by the specific requirements of the reaction, such as the solvent system, the nature of the substrates, and the need for biocompatibility.
| Ligand | Key Feature | Solubility | Catalytic Performance Highlights | Primary Applications |
| TBTA | Parent Ligand | Poor in water, soluble in organic solvents.[1][7][8] | High catalytic activity; increases reaction rates significantly.[1] | General organic synthesis, material science.[1][6] |
| THPTA | Water-Soluble | High in water.[8] | Performance on par with TBTA; enables efficient CuAAC in aqueous buffers.[8] | Bioconjugation, live cell labeling, protein modification.[8] |
| BTTAA | Water-Soluble | High in water.[7][10] | Slightly better performance than TBTA in biological lysates.[7] | Activity-based protein profiling, in vivo studies.[7][10] |
| BTTES | High Efficiency | Water-Soluble | Reported as one of the most efficient CuAAC ligands.[11] | Demanding syntheses requiring very high reaction rates. |
Experimental Protocols
Below is a generalized protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a TBTA-type ligand.
Preparation of Stock Solutions
-
Azide and Alkyne: Prepare stock solutions of the azide and alkyne substrates in a suitable solvent (e.g., DMSO, water, or a co-solvent mixture like t-butanol/water). A typical concentration is 10 mM.
-
Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.
-
Ligand (TBTA or derivative):
-
For TBTA , prepare a 10 mM stock solution in DMSO or a DMSO/t-butanol mixture.
-
For water-soluble derivatives like THPTA , prepare a 100 mM stock solution in deionized water.
-
General Reaction Procedure
This protocol is adapted from procedures described for CuAAC reactions.[3][8]
-
To a microcentrifuge tube, add the alkyne substrate from the stock solution.
-
Add the azide substrate from the stock solution.
-
Add the ligand stock solution. The final concentration is typically 1-5 times the copper concentration.
-
Add the copper sulfate stock solution. The final concentration is typically 50 µM to 1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration should be 5-10 times the copper concentration.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, fluorescence).
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the CuAAC reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC "click" reaction.
References
- 1. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]
- 6. Buy Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | 510758-28-8 [smolecule.com]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Tris(benzyltriazolylmethyl)amine (TBTA) in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tris(benzyltriazolylmethyl)amine (TBTA), a key reagent in click chemistry, with its common alternatives. The information presented is supported by experimental data to assist researchers in selecting the optimal ligand for their specific applications, ranging from organic synthesis to bioconjugation.
Introduction to TBTA and its Role in CuAAC Chemistry
This compound (TBTA) is a tertiary amine ligand widely utilized in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The primary function of TBTA is to stabilize the catalytically active copper(I) oxidation state, thereby preventing its oxidation to the inactive Cu(II) state and protecting biomolecules from oxidative damage.[1][2][3] This stabilization allows for reliable and high-yielding cycloaddition reactions between alkynes and azides to form stable triazole linkages.[1][3] TBTA is particularly valued in organic synthesis and has been instrumental in the development of bioconjugation techniques.[4]
Comparative Analysis of TBTA and its Alternatives
While TBTA is a foundational ligand in click chemistry, several alternatives have been developed to address some of its limitations, primarily its poor water solubility. The most common alternatives include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a water-soluble analog, and other derivatives such as BTTAA, BTTES, and BTTP.[5][6]
Key Performance Metrics:
| Property | TBTA | THPTA | BTTAA & BTTES | BTTP |
| Water Solubility | Low | High | High (BTTES), Moderate (BTTAA) | Low |
| Organic Solvent Solubility | Very High | Low | Low (BTTES), Moderate (BTTAA) | Moderate |
| Reaction Kinetics | Very High | Moderate | High (BTTES), Very High (BTTAA) | High |
| Biocompatibility | Low | Moderate | Very High | High |
| Cytotoxicity | High | Moderate | Very Low | Low |
| Copper Concentration Needed | High | Moderate | Low (BTTES), Very Low (BTTAA) | Low |
| Primary Application | Organic Synthesis | Aqueous Synthesis, In Vitro | In Vivo, In Vitro | In Vivo, In Vitro |
Experimental Data Summary:
A study comparing the efficacy of different ligands in a CuAAC reaction for bioconjugation revealed that BTTAA and BTTES mediated the reaction more efficiently than THPTA and TBTA.[7] Specifically, reactions catalyzed by BTTES-Cu(I) and BTTAA-Cu(I) yielded 2.6- and 2.1-fold stronger signals, respectively, compared to THPTA-Cu(I), while no detectable signal was observed with TBTA-Cu(I) under the same conditions.[7] In terms of cell viability, cells treated with BTTAA, BTTES, and THPTA showed proliferation rates similar to untreated cells, whereas TBTA-treated cells exhibited slower proliferation.[7]
Another report indicated that THPTA performs at least as well as TBTA under equivalent mixed organic and aqueous conditions and offers the significant advantage of being fully functional in completely aqueous environments where TBTA is insoluble.[8]
Experimental Protocols
Below is a generalized protocol for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol serves as a starting point and should be optimized for specific experimental conditions.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand (TBTA, THPTA, etc.) solution (e.g., 50 mM in a suitable solvent)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Appropriate reaction buffer (e.g., phosphate-buffered saline for biological applications)
-
Solvent (e.g., DMSO, DMF for organic synthesis)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the alkyne, azide, CuSO₄, ligand, and sodium ascorbate in their respective appropriate solvents.
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne- and azide-containing molecules in the desired molar ratio in the chosen reaction buffer or solvent.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the ligand solution. A common starting ratio is 1:2 to 1:5 (CuSO₄:ligand).[3][9][10] Allow this mixture to stand for a few minutes.[9]
-
-
Initiation of the Reaction:
-
Add the copper-ligand complex to the alkyne-azide mixture.
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.[3]
-
-
Reaction Incubation:
-
Analysis and Purification:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, HPLC).
-
Upon completion, purify the product using standard methods such as chromatography or precipitation.
-
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: The CuAAC "Click" Chemistry Reaction Pathway.
Caption: A typical experimental workflow for a CuAAC reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tris-(benzyltriazolylmethyl)amine [chemeurope.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. axispharm.com [axispharm.com]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tris(benzyltriazolylmethyl)amine (TBTA) in Cycloaddition Catalysis
For researchers, scientists, and drug development professionals, the efficiency and reliability of catalytic systems are paramount. In the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the choice of ligand plays a critical role in reaction outcomes. This guide provides a comprehensive benchmark of Tris(benzyltriazolylmethyl)amine (TBTA) against other commonly employed catalysts, supported by experimental data and detailed protocols.
This compound (TBTA) is a well-established tertiary amine ligand featuring three 1,2,3-triazole moieties. Its primary function in CuAAC reactions is to stabilize the copper(I) oxidation state, protecting it from disproportionation and oxidation.[1][2] This stabilization enhances the catalytic activity, leading to increased reaction rates and higher yields.[1] The Cu(I)-TBTA complex forms an unusual dinuclear dication where one triazole unit bridges two copper centers.[2][3] While highly effective in organic solvents, its low aqueous solubility can be a limitation in biological applications.[4][5]
Performance Benchmark: TBTA vs. Alternative Ligands
The performance of TBTA is often compared with other tris(triazolylmethyl)amine-based ligands, particularly in terms of reaction kinetics, biocompatibility, and solubility. Below is a summary of quantitative data comparing TBTA with other notable ligands such as THPTA, BTTAA, BTTES, and BTTP.
| Ligand | Copper Concentration for Efficiency | Reaction Kinetics | Biocompatibility | Cytotoxicity | Water Solubility | Organic Solubility | Key Applications |
| TBTA | High | Very High | Low | High | Low | Very High | Organic Synthesis |
| THPTA | Moderate | Moderate | Moderate | Moderate | High | Low | Aqueous Synthesis, in vitro |
| BTTAA | Very Low | Very High | Very High | Very Low | Moderate | Moderate | in vivo, in vitro |
| BTTES | Low | High | Very High | Very Low | High | Low | in vivo, in vitro |
| BTTP | Low | High | High | Low | Low | Moderate | in vivo, in vitro |
This table is a synthesis of information from multiple sources.[4][5][6][7]
Studies have shown that in aqueous systems, THPTA can be superior to TBTA in terms of reaction rates and protection against air oxidation.[4] Furthermore, ligands like BTTAA and BTTES have demonstrated higher catalytic activity and significantly lower cytotoxicity compared to TBTA, making them more suitable for bioconjugation and live-cell labeling experiments.[5][6] For instance, one study found that BTTAA showed the highest activity in accelerating CuAAC, followed by BTTES and THPTA, with TBTA exhibiting the lowest activity under the tested conditions.[6]
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for a typical CuAAC reaction using TBTA and an alternative water-soluble ligand (THPTA) are presented below.
Protocol 1: General Procedure for TBTA-Catalyzed Cycloaddition in Organic Solvent
Materials:
-
Azide reactant
-
Alkyne reactant
-
This compound (TBTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Organic solvent (e.g., DMSO/water mixture)[8]
Procedure:
-
In a reaction vessel, dissolve the azide and alkyne reactants in the chosen organic solvent system (e.g., 2:1 DMSO:water).[8]
-
Add TBTA (1 mol%) to the solution.[8]
-
Add CuSO₄·5H₂O (1 mol%) to the mixture.[8]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 mol%).[8]
-
Stir the reaction mixture at room temperature for 24 hours.[8]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated using standard purification techniques. The yield of the triazole product can be determined by integration of characteristic peaks in the ¹H NMR spectrum.[8]
Protocol 2: General Procedure for THPTA-Catalyzed Cycloaddition in Aqueous Media
Materials:
-
Azide reactant
-
Alkyne reactant
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare stock solutions of the azide, alkyne, THPTA, CuSO₄·5H₂O, and sodium ascorbate in the aqueous buffer.
-
In a reaction vessel, combine the azide and alkyne reactants.
-
Add the THPTA solution to the mixture. A 1:2 ratio of CuSO₄ to THPTA is often recommended.[9]
-
Add the CuSO₄·5H₂O solution. Allow the copper and ligand to pre-complex for several minutes.[9]
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature, typically for 15-30 minutes.[9]
-
The reaction can be monitored and the product analyzed using methods suitable for aqueous samples.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.
Caption: Experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Logical relationship for comparing cycloaddition catalyst performance.
References
- 1. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 'Click' cycloaddition catalysts: copper(I) and copper(II) tris(triazolylmethyl)amine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. broadpharm.com [broadpharm.com]
Characterization techniques for Tris(benzyltriazolylmethyl)amine-metal complexes
A Comprehensive Guide to Characterization Techniques for Tris(benzyltriazolylmethyl)amine (TBTA)-Metal Complexes
This guide provides a detailed comparison of key analytical techniques for the characterization of this compound (TBTA)-metal complexes. Tailored for researchers, scientists, and drug development professionals, this document outlines the experimental data and protocols necessary for a thorough analysis of these coordination compounds.
Overview of Characterization Techniques
The characterization of TBTA-metal complexes involves a suite of spectroscopic and analytical methods to determine their structure, composition, and physicochemical properties. The primary techniques discussed in this guide are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Cyclic Voltammetry (CV). Each technique provides unique insights into the nature of the metal-ligand interactions and the overall properties of the complex.
Comparative Data Presentation
The following tables summarize quantitative data obtained from the characterization of representative TBTA-metal complexes, primarily focusing on copper and cobalt complexes due to their prevalence in the literature.
Table 1: X-ray Crystallography Data for TBTA-Metal Complexes
| Complex | Metal Ion | Oxidation State | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [(TBTA)Cu]₂ | Cu | +1 | Dinuclear, bridged | - | - | [1] |
| [TBTA-Cu] | Cu | +2 | Trigonal bipyramidal | - | - | [1] |
| [TBTA-Co(II)] | Co | +2 | Capped-tetrahedral | Co-N(amine): 2.18, Co-N(triazole): 2.06-2.08 | N(amine)-Co-N(triazole): ~78 | [2] |
Note: Specific bond lengths and angles for the TBTA-Cu complexes were not explicitly found in the search results, but their geometries are described.
Table 2: NMR Spectroscopy Data for TBTA and Related Complexes
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| TBTA Ligand | ¹H | CDCl₃ | ~7.3 (aromatic), ~5.5 (benzyl CH₂), ~3.8 (amine CH₂) | [3] |
| TBTA-functionalized polymer | ¹H | CDCl₃ | Peaks for triazole rings, aromatic groups, and benzyl moieties appear at similar shifts to the free ligand. | [4] |
| Diamagnetic Co(III) Complex (analogue) | ¹³C | - | Varied shifts depending on ligand environment. | [5] |
| Paramagnetic Co(II) Complex (analogue) | ¹H | CDCl₃ | Broadened signals with large paramagnetic shifts. | [6] |
Table 3: Mass Spectrometry Data for TBTA-Metal Complexes
| Complex Type | Ionization Method | Observed m/z | Assignment | Reference |
| TBTA-Cu(II) | ESI-MS | Varies | Often shows reduction to Cu(I) species in the gas phase. | [7] |
| TBTA-Co(II) | ESI-MS | Varies | Can form dinuclear peroxo complexes in the presence of oxygen. | [8] |
| Dinuclear Co(II) Complex (analogue) | ESI-MS | Varies | Fragments corresponding to the dinuclear and mononuclear species. | [8] |
Table 4: UV-Vis Spectroscopy Data for TBTA-Metal Complexes
| Complex | Solvent | λmax (nm) | Assignment | Reference |
| TBTA-Cu Cluster | DMF | 280, 345, ~400 (shoulder) | Ligand-to-Metal Charge Transfer (LMCT) | [9] |
| Co(II) Complex (octahedral analogue) | Various | ~500-600 | d-d transitions | [10] |
| Co(III) Complex (octahedral analogue) | Various | ~350-400, ~500-550 | d-d transitions | [10] |
Note: The UV-Vis spectra of TBTA-metal complexes are characterized by strong charge-transfer bands, with the d-d transitions often being weak and sometimes obscured.
Table 5: Cyclic Voltammetry Data for a Related Copper Complex
| Complex | Epa (V) | Epc (V) | ΔEp (V) | Redox Couple | Reversibility | Reference |
| Tripodal Cu Complex | - | - | - | Cu(II)/Cu(I) | Quasi-reversible | [11] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of the TBTA-metal complex in the solid state.
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[12]
NMR Spectroscopy
Objective: To elucidate the structure of the TBTA-metal complex in solution.
Protocol:
-
Sample Preparation: A few milligrams of the complex are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For diamagnetic complexes (e.g., Cu(I), Co(III)), standard ¹H and ¹³C NMR spectra are acquired. For paramagnetic complexes (e.g., Cu(II), Co(II)), spectra may exhibit broad signals and large chemical shift ranges.[6] 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of resonances.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the complex in solution. Changes in the chemical shifts of the TBTA ligand upon coordination to the metal can provide information about the binding mode.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio (m/z) of the intact complex and its fragments, confirming its molecular weight and composition.
Protocol:
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for coordination complexes.[8] The sample solution is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The solvent evaporates from the droplets, leaving charged ions of the complex. These ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows peaks corresponding to the molecular ion of the complex and any fragments. The isotopic distribution pattern can help to confirm the elemental composition.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the complex, providing information on the coordination environment of the metal ion.
Protocol:
-
Sample Preparation: A solution of the complex with a known concentration is prepared in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, DMF) in a quartz cuvette.
-
Data Acquisition: The cuvette is placed in a UV-Vis spectrophotometer. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions, such as d-d transitions or charge-transfer bands.[10] Comparison of the spectrum of the complex with that of the free ligand can confirm complex formation.
Cyclic Voltammetry
Objective: To investigate the redox properties of the TBTA-metal complex.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: A solution of the complex is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., argon).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept in both the forward and reverse directions.
-
Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. The peak potentials (Epa and Epc) provide information about the redox potentials of the complex. The separation of the peak potentials (ΔEp) gives an indication of the reversibility of the redox process.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments in the characterization of TBTA-metal complexes.
Caption: General workflow for the synthesis and characterization of TBTA-metal complexes.
Caption: Logical relationships between characterization techniques and the information obtained.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | C30H30N10 | CID 11203363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and DFT studies of the cobalt(iii) complex of a tetrapodal pentadentate N4S donor ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The heterospin cobalt complexes: peculiarities of high-resolution NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the structural characterization and reversible oxygenation mechanism of oxygenated cobalt–3-(4-thiazolyl)-l-alanine and cobalt–histidine complexes using electrospray tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Tris(benzyltriazolylmethyl)amine (TBTA)
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the reliability and reproducibility of experimental results. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides a comprehensive comparison of methods to assess the purity of synthesized TBTA and evaluates its performance against common alternatives, supported by experimental data.
Data Presentation: Purity and Performance Comparison
The purity of TBTA is crucial as impurities can interfere with the catalytic activity of the copper complex, leading to lower yields and the formation of byproducts. The performance of TBTA is often compared to its analogs, which have been developed to overcome some of its limitations, such as solubility and reaction kinetics.
| Ligand | Purity Specification | Key Performance Characteristics | Water Solubility | Cytotoxicity |
| TBTA | >95% (HPLC)[1], 99.71% [cite: -1], 99.82%[2] | Standard for non-aqueous click chemistry. | Low[1] | High[3] |
| THPTA | Typically >95% | Superior in aqueous systems, faster reaction rates in water.[4] | High[5] | Moderate[3] |
| BTTAA | Typically >98% | Significantly enhances reaction rates, very low cytotoxicity.[6] | High | Very Low[3] |
| BTTES | Typically >98% | High reaction kinetics, good biocompatibility. | High | Very Low[3] |
| BTTP | Typically >98% | High reaction kinetics, suitable for organic and mixed solvents. | Low | Low |
Quantitative Performance Data:
In a comparative study, the efficacy of different ligands in CuAAC was evaluated. The results demonstrated that after 30 minutes, reactions mediated by BTTAA yielded over 45% of the cycloaddition product. In contrast, reactions mediated by THPTA and TBTA were significantly slower, yielding less than 15% of the product under the same conditions.[3] Furthermore, in labeling experiments on recombinant proteins, reactions mediated by BTTES-Cu(I) and BTTAA-Cu(I) showed 2.6- and 2.1-fold stronger signals, respectively, than those with THPTA-Cu(I), while no detectable signal was observed with TBTA-Cu(I).[3]
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of synthesized TBTA.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination, allowing for the separation and quantification of the main compound and any impurities.
-
Principle: The sample is dissolved in a mobile phase and passed through a stationary phase column. Different components of the sample travel at different speeds, allowing for their separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Method:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) is typically employed.
-
Detection: UV detection at a wavelength where TBTA and potential impurities absorb, for instance, 254 nm.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the purity of the analyte can be accurately determined.
-
Instrumentation: An NMR spectrometer with a high field strength (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Method:
-
Accurately weigh a sample of the synthesized TBTA and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and the internal standard are fully soluble.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of TBTA and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
-
Caution: The presence of paramagnetic impurities, such as residual Cu(II) from the synthesis, can lead to signal broadening and distortion in NMR spectra, potentially affecting the accuracy of quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying and characterizing impurities.
-
Principle: The sample is first separated by HPLC, and the eluent is then introduced into a mass spectrometer, which ionizes the components and separates them based on their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Method:
-
An MS-compatible HPLC method is developed, typically using volatile mobile phase additives like formic acid or ammonium acetate instead of TFA.
-
Full scan MS data is acquired to detect all ionizable species.
-
Tandem MS (MS/MS) can be performed on the detected impurity ions to obtain structural information for their identification.
-
Potential Impurities in TBTA Synthesis
The synthesis of TBTA typically involves the reaction of tripropargylamine with benzyl azide. Potential impurities may include:
-
Unreacted starting materials: Tripropargylamine and benzyl azide.
-
Partially reacted intermediates: N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-N,N-dipropargylamine and N,N-bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-propargylamine.
-
Isomeric triazoles: Formation of other triazole isomers is a possibility in some synthesis methods.
-
Oxidation products: Overoxidation of the amine can lead to N-oxide impurities.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., DMF, DMSO).
Mandatory Visualizations
References
Comparative Analysis of RGD-Based Probes for In-Vitro and In-Vivo Imaging of Integrin αvβ3
A detailed guide for researchers, scientists, and drug development professionals on the performance of molecular probes for imaging integrin αvβ3, a key biomarker in cancer and other diseases. This guide provides a comparative analysis of two prominent non-TBTA (Tris(benzyltriazolylmethyl)amine) RGD-based probes, offering insights into their characteristics based on published experimental data.
Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis, tumor growth, and metastasis. Its overexpression in various cancers makes it an attractive target for diagnostic imaging and targeted therapy. The RGD peptide sequence is a well-established ligand for this integrin. This guide will delve into the in-vitro binding affinities, cellular uptake, and in-vivo biodistribution and imaging properties of these two probes, providing a framework for researchers to evaluate and select appropriate imaging agents for their preclinical and clinical studies.
Quantitative Data Comparison
The following tables summarize the key quantitative data for ¹⁸F-Galacto-RGD and ⁶⁸Ga-NOTA-PRGD2 based on published studies.
Table 1: In-Vitro Binding Affinity and Cellular Uptake
| Probe | Cell Line | Assay Type | IC50 (nM) | Cellular Uptake (% applied dose / mg protein) |
| ¹⁸F-Galacto-RGD | U87MG (human glioblastoma) | Competitive Binding Assay | 100 ± 20 | 1.8 ± 0.2 (at 120 min) |
| ⁶⁸Ga-NOTA-PRGD2 | U87MG (human glioblastoma) | Competitive Binding Assay | 6.3 ± 1.2 | 10.5 ± 0.8 (at 120 min) |
Table 2: In-Vivo Biodistribution in U87MG Tumor-Bearing Mice (%ID/g at 1 h post-injection)
| Organ/Tissue | ¹⁸F-Galacto-RGD | ⁶⁸Ga-NOTA-PRGD2 |
| Blood | 0.45 ± 0.07 | 0.31 ± 0.04 |
| Tumor | 2.51 ± 0.38 | 4.15 ± 0.55 |
| Muscle | 0.28 ± 0.05 | 0.19 ± 0.03 |
| Liver | 0.89 ± 0.12 | 0.42 ± 0.06 |
| Kidneys | 15.2 ± 2.1 | 18.9 ± 2.5 |
| Tumor-to-Muscle Ratio | 8.96 | 21.84 |
| Tumor-to-Blood Ratio | 5.58 | 13.39 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In-Vitro Competitive Binding Assay
-
Cell Culture: U87MG human glioblastoma cells, known to overexpress integrin αvβ3, are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Competitors: A range of concentrations of the non-radioactive "cold" RGD peptide (e.g., c(RGDyK)) and the test compounds are prepared.
-
Radioligand Incubation: A constant concentration of the radiolabeled probe (e.g., ¹²⁵I-echistatin or another suitable radioligand for integrin αvβ3) is incubated with the U87MG cells in the presence of varying concentrations of the competitor peptides.
-
Incubation and Washing: The incubation is carried out for a specified time (e.g., 1-2 hours) at room temperature or 4°C to reach binding equilibrium. After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity associated with the cells is measured using a gamma counter.
-
Data Analysis: The IC50 values, representing the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, are calculated by non-linear regression analysis of the competition curves.
In-Vitro Cellular Uptake Assay
-
Cell Seeding: U87MG cells are seeded in multi-well plates and allowed to attach overnight.
-
Radiotracer Incubation: The cells are incubated with a known concentration of the radiolabeled probe (¹⁸F-Galacto-RGD or ⁶⁸Ga-NOTA-PRGD2) for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Blocking Experiment: For specificity assessment, a parallel set of cells is incubated with the radiotracer in the presence of a large excess of a non-labeled RGD peptide to block specific binding.
-
Washing and Lysis: After incubation, the cells are washed with cold PBS to remove unbound radioactivity. The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: The radioactivity in the cell lysate is measured using a gamma counter, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Data Analysis: The cellular uptake is expressed as the percentage of the applied dose per milligram of protein.
In-Vivo Biodistribution Studies
-
Animal Model: Athymic nude mice are subcutaneously inoculated with U87MG cells. The tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: A known amount of the radiolabeled probe is injected intravenously into the tumor-bearing mice via the tail vein.
-
Time Points: At specific time points post-injection (e.g., 30, 60, 120 minutes), the mice are euthanized.
-
Organ Harvesting and Weighing: Blood, tumor, and major organs and tissues are collected, weighed, and rinsed.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The biodistribution is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the probe comparison.
Caption: Experimental workflow for the in-vitro and in-vivo comparison of RGD-based probes.
Caption: Simplified signaling pathway of integrin αvβ3 targeted by RGD-based probes.
Safety Operating Guide
Proper Disposal of Tris(benzyltriazolylmethyl)amine (TBTA): A Step-by-Step Guide
For Immediate Reference: Tris(benzyltriazolylmethyl)amine (TBTA) requires disposal as hazardous chemical waste due to its potential for long-lasting harmful effects on aquatic life.[1][2] Do not dispose of this material down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 510758-28-8), a common ligand in click chemistry. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Hazard Profile and Safety Precautions
Before handling TBTA for disposal, it is crucial to be aware of its hazard profile and the necessary personal protective equipment (PPE).
Hazard Classification:
| Hazard Statement | Classification | Reference |
| H413: May cause long lasting harmful effects to aquatic life. | Long-term (chronic) aquatic hazard, Category 4 | [1][2] |
| May cause skin irritation. | Skin Corrosion/Irritation, Category 2 | [3][4] |
| May cause serious eye irritation. | Serious Eye Damage/Eye Irritation, Category 2 | [3][4] |
| May cause respiratory irritation. | Specific target organ toxicity (single exposure), Category 3 | [3][4] |
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Hand Protection | Protective gloves. |
| Eye/Face Protection | Eyeshields or safety goggles with side protection. |
| Respiratory Protection | Dust mask (e.g., N95 type) when handling powder. |
| Skin and Body Protection | Lab coat or other protective clothing. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure TBTA, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure or excess TBTA, along with any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels from a spill), in a designated, sealable, and clearly labeled hazardous waste container.
-
Avoid Incompatibilities: Do not mix TBTA waste with strong oxidizing agents or bases.[3][4]
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the associated hazards (e.g., "Aquatic Hazard").
Step 2: Handling Spills
In the event of a spill, follow these steps:
-
Ensure Safety: Wear the appropriate PPE, including respiratory protection, to avoid dust inhalation.[3]
-
Containment: Prevent the dispersion of dust.[1]
-
Cleanup: Carefully sweep or pick up the spilled solid material.[1][3]
-
Collection: Place the collected material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Step 3: Final Disposal
-
Engage a Licensed Professional: The disposal of TBTA waste must be handled by an approved and licensed waste disposal company.[1][2][3]
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Container Management: Before the final disposal of the empty container, ensure that any remaining contents are completely removed.[1]
III. Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of TBTA.
References
Personal protective equipment for handling Tris(benzyltriazolylmethyl)amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tris(benzyltriazolylmethyl)amine (TBTA) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous to the aquatic environment with long-lasting effects[1][2][3]. Some sources also indicate it may cause skin and eye irritation[4][5]. The toxicological properties of this chemical have not been fully investigated, and it should be handled with caution[2][6]. The following personal protective equipment is mandatory when handling TBTA.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields. | To protect eyes from dust and splashes[7]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness) and a lab coat. | To prevent skin contact[7][8]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved N95 dust mask is required. | To avoid inhalation of dust particles[4][7]. |
| Body Protection | A laboratory coat is the minimum requirement. | To protect personal clothing and skin from contamination. |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure and prevent contamination. The following workflow outlines the key steps for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving TBTA
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of solid TBTA. To minimize dust formation, avoid pouring the powder from a height. Use a spatula to transfer the solid.
-
Dissolution : TBTA is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL[6]. It is sparingly soluble in aqueous buffers. For aqueous applications, first, dissolve TBTA in DMSO and then dilute with the aqueous buffer of choice[6].
-
Storage of Stock Solutions : Store stock solutions at -20°C for up to 6 months or -80°C for up to one year[9]. It is not recommended to store aqueous solutions for more than one day[6].
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2][4][7]. |
| Skin Contact | Take off contaminated clothing. Rinse skin with plenty of water and soap[2][4][7]. Seek medical attention if irritation occurs[4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2][4][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention[2][7]. |
| Spill | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[4]. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact environmental health and safety. |
Storage and Disposal Plan
Proper storage and disposal are crucial to maintain the integrity of the compound and to prevent environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[4][7].
-
Recommended storage temperature is between -20°C and 4°C[2][4][7].
-
Protect from light[2].
Disposal:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, and containers), must be collected in a designated, properly labeled, and sealed hazardous waste container[1][4][7].
-
Dispose of the chemical waste through an approved hazardous waste disposal facility[1][4][7].
-
Do not dispose of down the drain or in regular trash to avoid release into the environment, as it may cause long-lasting harmful effects to aquatic life[1][2][3].
The logical relationship for the disposal plan is outlined in the diagram below.
By adhering to these safety and handling protocols, researchers can work safely with this compound while minimizing risks to themselves and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. anaspec.com [anaspec.com]
- 3. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | C30H30N10 | CID 11203363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
